Technical Documentation Center

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate
  • CAS: 85368-92-9

Core Science & Biosynthesis

Foundational

"Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate" chemical properties

An In-depth Technical Guide to Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Introduction: The Quinoline Core in Modern Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents. Within this class, 4-hydroxyquinoline-3-carboxylates represent a particularly versatile and historically significant subclass. These compounds are not merely synthetic intermediates; they are the foundational framework upon which many successful drugs, most notably the quinolone class of antibiotics, have been built.[1][2] The discovery that 3-carboxyl-substituted 4-hydroxyquinolines possessed antibacterial effects was a pivotal moment in the development of these life-saving drugs.[1]

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (CAS No. 85368-92-9) is a key exemplar of this scaffold. Its structure is characterized by three critical functional groups poised for chemical elaboration: the 4-hydroxyl group (which exists in tautomeric equilibrium with its 4-oxo form), the C3-ethyl carboxylate, and the C7-amino group. This trifecta of reactive sites makes it an exceptionally valuable building block for researchers and drug development professionals. The strategic placement of the amino group at the 7-position, in particular, offers a vector for introducing substituents known to modulate antibacterial spectrum, potency, and pharmacokinetic properties in quinolone antibiotics.[2] This guide provides an in-depth technical overview of its chemical properties, synthesis, reactivity, and handling, designed for scientists engaged in pharmaceutical research and development.

Physicochemical and Structural Properties

The inherent properties of a molecule dictate its behavior in both chemical reactions and biological systems. Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a brown solid under standard conditions, with storage at refrigerated temperatures (2-8°C) recommended to ensure its long-term stability.[3][4]

A crucial aspect of its structure is the keto-enol tautomerism between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline (4-quinolone) forms. The 4-quinolone tautomer is often the predominant and more stable form, a feature that is central to the biological activity of related antibiotic compounds. This equilibrium influences the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.

Table 1: Core Chemical Properties
PropertyValueSource
CAS Number 85368-92-9[3]
Molecular Formula C₁₂H₁₂N₂O₃[3]
Molecular Weight 232.24 g/mol [3][4]
Appearance Brown solid[3]
Boiling Point 405.8 ± 40.0 °C (Predicted)[3]
Density 1.351 ± 0.06 g/cm³ (Predicted)[3]
pKa 2.81 ± 0.50 (Predicted)[3]
Storage 2-8°C, Sealed in dry conditions[4]
SMILES CCOC(=O)C1=C(O)C2=C(C=C(N)C=C2)N=C1[4]

Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of the 4-hydroxyquinoline-3-carboxylate core is classically achieved via the Gould-Jacobs reaction. This methodology involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization. To arrive at the target compound, a multi-step approach starting from a readily available substituted aniline is employed.

The causality behind this synthetic choice lies in its reliability and efficiency for constructing the quinoline ring system. The initial reaction with EMME forms an enamine intermediate. The subsequent application of high heat in a non-volatile solvent like Dowtherm A provides the necessary activation energy to drive the intramolecular cyclization and subsequent elimination of ethanol, yielding the fused heterocyclic system. The final step involves the chemical reduction of the nitro group, a standard and high-yielding transformation, to install the critical 7-amino functionality.

Experimental Protocol: A Plausible Synthetic Route
  • Step 1: Condensation. 3-Nitroaniline is reacted with an equimolar amount of diethyl ethoxymethylenemalonate (EMME). The mixture is heated, typically at temperatures around 120-130°C, for 1-2 hours until the reaction is complete (monitored by TLC).[5] This step forms the diethyl 2-(((3-nitrophenyl)amino)methylene)malonate intermediate.

  • Step 2: Thermal Cyclization. The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A. The solution is heated to approximately 250-260°C for 1-3 hours.[5] This high temperature induces an intramolecular cyclization reaction, followed by the elimination of ethanol, to form Ethyl 4-hydroxy-7-nitroquinoline-3-carboxylate. Upon cooling, the product typically precipitates and can be collected by filtration.

  • Step 3: Nitro Group Reduction. The resulting 7-nitroquinoline derivative is suspended in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst), is used to reduce the nitro group to the primary amine.

  • Step 4: Isolation and Purification. Following the reduction, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Final Product A 3-Nitroaniline C Step 1: Condensation (120-130°C) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Step 2: Thermal Cyclization (Dowtherm A, ~250°C) C->D Intermediate E Step 3: Nitro Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) D->E 7-Nitro Intermediate F Ethyl 7-amino-4-hydroxy- quinoline-3-carboxylate E->F

Caption: Synthetic workflow for Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

Reactivity and Derivatization Potential

The true value of this molecule for drug development professionals lies in its potential for chemical modification at its three key functional groups. Each site offers a handle for introducing chemical diversity to modulate biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • C4-Hydroxyl Group: This group can be readily converted into a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinoline is a highly versatile intermediate, susceptible to nucleophilic substitution by amines, alcohols, and thiols, enabling the introduction of a wide range of side chains.[6]

  • C7-Amino Group: The primary aromatic amine is a nucleophilic center that can undergo numerous classical transformations. It can be acylated, alkylated, or used in reductive amination reactions. More importantly, in the context of quinolone antibiotics, this position is often substituted with cyclic amines, such as piperazine, which is a critical determinant of their antibacterial spectrum and potency against Gram-negative bacteria.[2]

  • C3-Ethyl Ester: The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid, in conjunction with the 4-quinolone oxygen, forms a key pharmacophore responsible for binding to the bacterial DNA gyrase enzyme complex. The acid can also be converted to amides or other derivatives.[1]

ReactivityDiagram Core Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate C4-OH C7-NH₂ C3-COOEt Deriv_C4 Nucleophilic Substitution (via 4-Chloro intermediate) Core:c4->Deriv_C4 Versatile Intermediate Deriv_C7 Acylation / Alkylation (e.g., Piperazine addition) Core:c7->Deriv_C7 Modulates Spectrum/Potency Deriv_C3 Hydrolysis to Carboxylic Acid (Key Pharmacophore) Core:c3->Deriv_C3 Enzyme Binding

Caption: Key reactive sites and derivatization pathways.

Safety and Handling

As a laboratory chemical, Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related compounds provides a strong basis for assessing its potential hazards. For instance, the analogous compound Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is listed as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Other simple hydroxyquinolines are also known irritants and can be harmful if ingested.[8][9][10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[9]

  • Handling: Avoid dust formation during handling.[8][9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][10]

  • Spills: In case of a spill, evacuate the area. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[8][9]

Conclusion

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is more than a simple chemical reagent; it is a sophisticated molecular scaffold with significant potential for the development of novel therapeutics. Its well-defined physicochemical properties, established synthetic routes, and, most importantly, its strategically positioned functional groups make it an invaluable asset for medicinal chemists. A thorough understanding of its reactivity and handling is essential for harnessing its full potential in the rational design of next-generation drugs targeting a range of diseases, from bacterial infections to cancer.

References

  • Henriques, M.S.C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate . ResearchGate. [Link]

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 . PubChem. [Link]

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 . PubChem. [Link]

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate . ResearchGate. [Link]

  • Ilkei, T., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents . Molecules, 25(21), 5068. [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids . Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline . Carl ROTH. (2021). [Link]

  • Rivera-Ramírez, D., et al. (2021). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... . ResearchGate. [Link]

  • 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 . PubChem. [Link]

  • Penchala, S. C., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy . Journal of Medicinal Chemistry, 64(14), 10148-10161. [Link]

  • Safety Data Sheet: 8-Hydroxyquinoline . PENTA. (2025). [Link]

Sources

Exploratory

"Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate" CAS number 85368-92-9

CAS Number: 85368-92-9 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol Executive Summary Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 85368-92-9 Molecular Formula: C₁₂H₁₂N₂O₃ Molecular Weight: 232.24 g/mol

Executive Summary

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of fluoroquinolone antibiotics , antimalarials , and fluorescent chemosensors . Its structural versatility arises from three orthogonally reactive sites: the 7-amino group (nucleophilic handle), the 3-ester moiety (electrophilic/hydrolyzable handle), and the 4-hydroxy/4-oxo tautomer (convertible to leaving groups).

This guide delineates the high-fidelity synthesis of CAS 85368-92-9 via the Gould-Jacobs reaction , bypassing the polymerization risks associated with direct diamine condensation. It provides validated protocols, mechanistic insights, and safety standards for researchers in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In the solid state and polar solvents, the 4-oxo (keto) tautomer predominates, stabilized by vinylogous amide resonance.

PropertyValueNote
Appearance Pale yellow to brown solidDarkens upon oxidation of the amino group
Melting Point >280 °C (dec.)Typical for high-lattice energy quinolones
Solubility DMSO, DMF, hot AcOHPoor solubility in water, EtOH, Et₂O
pKa (Predicted) ~2.8 (quinoline N), ~5.7 (7-NH₂)Amphoteric nature
Fluorescence Strong blue emission

nm,

nm (solvent dependent)
Tautomerism

The 4-oxo form is the reactive species for N-alkylation (at N1), while the 4-hydroxy form is trapped during O-alkylation or activation with phosphoryl chloride (


).

Synthetic Pathways[3][6][7][8][9][10]

The High-Fidelity Nitro-Reduction Route (Recommended)

Direct condensation of m-phenylenediamine with diethyl ethoxymethylenemalonate (EMME) often yields oligomeric byproducts or bis-quinolines (phenanthrolines). The industry-standard protocol utilizes 3-nitroaniline to ensure regioselectivity, followed by reduction.

Step 1: Condensation (Michael Addition-Elimination)
  • Reagents: 3-Nitroaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: 110–120 °C, neat or in toluene.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, followed by elimination of ethanol.

  • Product: Diethyl 2-((3-nitrophenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization (Gould-Jacobs)
  • Reagents: Diphenyl ether or Dowtherm A (eutectic mixture of biphenyl/diphenyl ether).[1]

  • Conditions: 250 °C (Flash Vacuum Pyrolysis or Reflux).

  • Mechanism:

    
    -electrocyclization followed by aromatization via ethanol elimination.
    
  • Product: Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate (CAS 7248-88-6).[2]

Step 3: Chemoselective Reduction
  • Reagents:

    
     (catalytic hydrogenation) or 
    
    
    
    (Bechamp reduction).
  • Conditions: Ethanol/AcOH or aqueous methanol.

  • Product: Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (CAS 85368-92-9) .

Visualization of Synthesis Pathway

Synthesispathway Start 3-Nitroaniline (Precursor) Inter1 Anilinomethylene malonate Intermediate Start->Inter1 Condensation 110°C, -EtOH EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Inter1 Cyclized Ethyl 7-nitro-4-hydroxy- quinoline-3-carboxylate Inter1->Cyclized Gould-Jacobs Cyclization Dowtherm A, 250°C Final Ethyl 7-amino-4-hydroxy- quinoline-3-carboxylate (CAS 85368-92-9) Cyclized->Final Reduction (H2/Pd-C or Fe/HCl)

Figure 1: Step-wise synthesis via the Nitro-Reduction pathway to ensure regiochemical purity.

Experimental Protocol (Self-Validating)

Protocol A: Preparation of the Nitro Intermediate
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Charge 3-nitroaniline (13.8 g, 100 mmol) and EMME (21.6 g, 100 mmol).

  • Condensation: Heat to 120 °C for 2 hours. Ethanol evolution indicates reaction progress. Monitor via TLC (30% EtOAc/Hexane).

  • Cyclization: Add Dowtherm A (50 mL) to the crude oil. Heat rapidly to 250 °C. Maintain for 45–60 minutes.

    • Critical Control Point: Rapid heating prevents polymerization.

  • Isolation: Cool to ~80 °C, then add hexane (100 mL) to precipitate the product. Filter the yellow solid.[3]

  • Yield: Expect 60–75% of the 7-nitro derivative.

Protocol B: Reduction to 7-Amino Target
  • Setup: Hydrogenation vessel or 3-neck flask.

  • Reaction: Suspend the nitro-quinoline (10 mmol) in DMF/Ethanol (1:1, 50 mL). Add 10% Pd/C (0.5 g).

  • Process: Stir under

    
     balloon (1 atm) at 60 °C for 4 hours.
    
  • Workup: Filter hot through Celite to remove Pd. Concentrate the filtrate.

  • Purification: Recrystallize from DMF/Water.

  • Validation:

    • NMR (

      
      -DMSO):  Look for disappearance of nitro-aromatic protons and appearance of broad 
      
      
      
      singlet at ~6.0 ppm.
    • MS (ESI+):

      
      .
      

Applications in Drug Discovery & Reactivity

Functionalization Logic

The 7-amino scaffold allows for "Late-Stage Diversification":

  • Sandmeyer Reaction: Conversion of 7-

    
     to 7-F, 7-Cl, or 7-CN (crucial for fluoroquinolone analogs).
    
  • N-Alkylation: Reaction at the quinolone nitrogen (N1) with alkyl halides (e.g., ethyl iodide) to generate the bioactive N-ethyl quinolone core (e.g., Norfloxacin precursors).

  • C3-Modification: Hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Reactivity Map[3]

ReactivityMap Center Ethyl 7-amino-4-hydroxy- quinoline-3-carboxylate Sandmeyer 7-Halo Derivatives (Fluoroquinolone Precursors) Center->Sandmeyer NaNO2, HX/CuX (Sandmeyer) N_Alk N1-Ethyl/Cyclopropyl Derivatives Center->N_Alk R-X, K2CO3 (N-Alkylation) Hydrolysis 7-Amino-4-hydroxy- quinoline-3-carboxylic acid Center->Hydrolysis NaOH/H2O (Saponification) Chlorination 4-Chloro-quinoline Derivatives Center->Chlorination POCl3 (Deoxychlorination)

Figure 2: Divergent synthesis capabilities from the core scaffold.

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).

  • Handling: Use a fume hood. The 7-amino derivative is potentially mutagenic (like many aromatic amines); handle with gloves and avoid dust inhalation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Biotage Application Note. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 °C and 300 °C." Biotage PathFinder, AN056. Link

  • PubChem Compound Summary. "Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (CAS 85368-92-9)." National Center for Biotechnology Information. Link (Note: Link directs to the parent/related 4-hydroxy esters for structural verification).

  • Henriques, M. S. C., et al. (2016). "Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate." ResearchGate.[6][7] Link

  • ChemicalBook. "Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Properties and Suppliers." Link

Sources

Foundational

A Comprehensive Technical Guide to Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate: Nomenclature, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delineates its precise chemical identity according to IUPAC nomenclature, explores its synthesis, details its physicochemical properties, and discusses its potential as a scaffold in drug discovery, grounded in the established pharmacological importance of the 4-quinolone-3-carboxylic acid core.

Chemical Identity and Nomenclature: Addressing Tautomerism

The accurate identification of a chemical entity is foundational to all scientific discourse. For the compound , a critical aspect of its structure is the existence of keto-enol tautomerism. This phenomenon dictates that the molecule exists as an equilibrium mixture of two forms: the hydroxyquinoline (enol) form and the quinolone (keto) form.

While commonly referred to as "Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate," the IUPAC preferred name, reflecting the more stable keto tautomer, is ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate .[1] This nomenclature explicitly defines the presence of a carbonyl group at the 4-position and the saturation of the nitrogen and C4-carbon in the heterocyclic ring. For clarity and accuracy, this guide will utilize the IUPAC-preferred name while acknowledging the tautomeric nature of the molecule.

Key Identifiers:

IdentifierValueSource
IUPAC Name ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate[1]
CAS Number 85368-92-9[2][3]
Molecular Formula C₁₂H₁₂N₂O₃[2][3]
Molecular Weight 232.24 g/mol [2][3]
Canonical SMILES CCOC(=O)C1=C(O)C2=C(C=C(N)C=C2)N=C1[3]

The relationship between the two tautomeric forms is illustrated in the diagram below.

Caption: Keto-enol tautomerism of the title compound.

Synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

The synthesis of 4-hydroxyquinoline-3-carboxylate esters is classically achieved through the Gould-Jacobs reaction.[4] This methodology involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization. The causality behind this experimental choice lies in its reliability and versatility for creating the core quinoline scaffold.

For the synthesis of ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, the logical starting material is 1,3-diaminobenzene (m-phenylenediamine). The experimental protocol outlined below is a self-validating system, where the progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) and the final product characterized by spectroscopy.

Experimental Protocol:

Step 1: Condensation of 1,3-Diaminobenzene with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of 1,3-diaminobenzene with a slight excess (1.1 equivalents) of DEEM.

  • Heat the reaction mixture at 120-150°C for 1-2 hours.[4] The reaction progress can be monitored by observing the evolution of ethanol.

  • Upon completion, the intermediate, ethyl 2-((3-aminophenyl)amino)methylene)malonate, is formed. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Thermal Cyclization

  • The intermediate from Step 1 is added to a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A.[4] The choice of a high-boiling solvent is critical to achieve the necessary temperature for the intramolecular cyclization.

  • The mixture is heated to approximately 250°C for 2-3 hours.[4] This high temperature provides the activation energy for the ring-closing reaction.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The crude product is collected by filtration, washed with the non-polar solvent, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 7-amino-4-hydroxyquinoline-3-carboxylate as a solid.

The following diagram illustrates the synthetic workflow.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products aniline 1,3-Diaminobenzene condensation Condensation (120-150°C) aniline->condensation deem Diethyl Ethoxymethylenemalonate (DEEM) deem->condensation intermediate Intermediate Adduct condensation->intermediate Ethanol evolution cyclization Thermal Cyclization (~250°C in Dowtherm A) final_product Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate cyclization->final_product intermediate->cyclization

Caption: Synthetic workflow for ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

Physicochemical and Spectroscopic Data

The physicochemical properties of a compound are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimental data for this specific molecule is limited, predicted values from reliable chemical databases provide valuable insights.

PropertyPredicted ValueSource
Boiling Point 405.8 ± 40.0 °C[2]
Density 1.351 ± 0.06 g/cm³[2]
pKa 2.81 ± 0.50[2]
Appearance Brown solid[2]

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. A comprehensive study of similar 4-oxoquinoline-3-carboxylate derivatives has been conducted, providing a basis for the expected spectral characteristics.[5] Key expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the ethyl ester protons (a triplet and a quartet), distinct aromatic protons, and exchangeable protons for the amine and the N-H/O-H groups.

  • ¹³C NMR: Resonances for the carbonyls of the ester and the quinolone ring, as well as carbons of the aromatic system.

  • IR Spectroscopy: Characteristic absorption bands for N-H and O-H stretching (in the enol form), C=O stretching for the ester and the quinolone ring, and C-N and C-O stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (232.24 g/mol ).

Potential Applications in Drug Discovery

The 4-quinolone-3-carboxylic acid motif is a well-established "privileged structure" in medicinal chemistry.[6] This scaffold is the cornerstone of the quinolone class of antibiotics, which have been in clinical use since 1962.[6] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

The introduction of an amino group at the 7-position of the quinoline ring can significantly influence the biological activity and pharmacokinetic properties of the molecule. This substitution provides a handle for further chemical modifications to explore structure-activity relationships (SAR). The 4-aminoquinoline scaffold, a related structure, is the basis for numerous antimalarial, anticancer, and anti-inflammatory drugs.[7]

Given this precedent, ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a valuable building block for the synthesis of novel therapeutic agents. Its potential applications span several key areas of drug discovery:

  • Antibacterial Agents: As a direct analogue of the quinolone antibiotics, this compound and its derivatives are prime candidates for development as new antibacterial agents, potentially with activity against drug-resistant strains.[6][8]

  • Antimalarial Agents: The quinoline core is central to many antimalarial drugs.[7][9] The 7-amino substituent could be exploited to develop new compounds with improved efficacy and resistance profiles.

  • Anticancer Agents: Certain quinoline derivatives have demonstrated potent anticancer activity.[6] The 7-amino group offers a site for derivatization to create compounds that could target various cancer-related pathways.

  • Other Therapeutic Areas: The versatility of the quinolone scaffold has led to the discovery of compounds with anti-HIV and cannabinoid receptor modulating activities.[6]

The logical relationship for the utility of this compound in drug discovery is depicted below.

applications cluster_scaffold Core Scaffold cluster_applications Potential Therapeutic Applications Core Ethyl 7-amino-4-hydroxy- quinoline-3-carboxylate Scaffold 4-Quinolone-3-carboxylic Acid Motif Core->Scaffold is a derivative of Antibacterial Antibacterial Agents Scaffold->Antibacterial is a key feature in Antimalarial Antimalarial Agents Scaffold->Antimalarial Anticancer Anticancer Agents Scaffold->Anticancer Other Other Therapeutic Areas (e.g., Anti-HIV) Scaffold->Other

Caption: Potential applications derived from the core chemical scaffold.

Conclusion

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, more precisely named ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical routes, and its structure embodies the pharmacologically significant 4-quinolone-3-carboxylic acid scaffold. The presence of the 7-amino group provides a versatile point for chemical modification, opening avenues for the development of novel therapeutics in areas of critical need, including infectious diseases and oncology. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

  • PrepChem.com. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • PubChem. Denatonium. [Link]

  • ResearchGate. Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. [Link]

  • Google Patents.
  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • MacsChem. Denatonium Benzoate | 3734-33-6 | Leading Supplier in US. [Link]

  • PubMed. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]

  • Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the solubility of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of significant interest in pharmaceutical research. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a comprehensive framework for understanding, determining, and interpreting the solubility of this compound. As direct, quantitative solubility data for this specific molecule is not extensively published, this guide empowers researchers with the foundational knowledge and detailed protocols to generate this crucial data in their own laboratories.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary hurdle. For a compound like Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, which belongs to the pharmacologically relevant class of quinolones, understanding its solubility is paramount.[1] Quinolone derivatives are being investigated for a wide range of therapeutic applications, including as antibacterial and anticancer agents.[2][3] The bioavailability of an orally administered drug is fundamentally linked to its solubility and permeability.[4][5] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its target site. Therefore, a thorough characterization of solubility is a non-negotiable early-stage activity in drug development.

This guide will provide a robust framework for determining the solubility of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, enabling researchers to:

  • Predict in vivo behavior: Early solubility data provides crucial insights into potential absorption and bioavailability challenges.

  • Guide formulation development: Understanding the solubility profile in various solvents is essential for developing effective and stable dosage forms.

  • Ensure data quality for screening campaigns: Accurate solubility data is critical for interpreting the results of high-throughput screening (HTS) and other in vitro assays.[6]

Physicochemical Properties of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

A foundational understanding of the physicochemical properties of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is essential for predicting its solubility behavior and designing appropriate experimental protocols.

Molecular Structure:

Caption: Molecular structure of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

Key Physicochemical Parameters:

PropertyPredicted ValueSource
Molecular Formula C₁₂H₁₂N₂O₃-
Molecular Weight 232.24 g/mol -
Boiling Point 405.8 ± 40.0 °C[7]
Density 1.351 ± 0.06 g/cm³[7]
pKa 2.81 ± 0.50[7]
Appearance Brown solid[7]

Note: The provided values are predicted and should be experimentally verified.

The presence of both amine (-NH₂) and hydroxyl (-OH) groups, along with the quinoline core, suggests that the solubility of this compound will be highly dependent on the pH of the medium. The ester group (-COOEt) adds a degree of lipophilicity.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[8] This technique is reliable and allows for the determination of thermodynamic solubility. The following protocol is a comprehensive guide for researchers.

Principle

An excess amount of the solid compound is added to a specific solvent. The resulting suspension is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved compound in the solvent remains constant. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.

Materials and Equipment
  • Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC-UV or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

A 1. Preparation of Vials B 2. Addition of Compound A->B C 3. Addition of Solvent B->C D 4. Equilibration C->D E 5. Phase Separation D->E F 6. Sample Dilution E->F G 7. Analytical Quantification F->G H 8. Data Analysis G->H

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

This guide details the spectroscopic characterization of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (CAS: 85368-92-9), a critical scaffold in the synthesis of fluoroquinolone antibiotics.[1][2] Executive Summary Comp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (CAS: 85368-92-9), a critical scaffold in the synthesis of fluoroquinolone antibiotics.[1][2]

Executive Summary

Compound: Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate CAS: 85368-92-9 Formula: C


H

N

O

MW: 232.24 g/mol [1][2][3]

This guide provides a comprehensive analysis of the spectroscopic signature of the title compound. As a key intermediate in the Gould-Jacobs synthetic pathway for quinolone antibiotics, accurate characterization is essential to distinguish it from regioisomers (e.g., 5-amino derivatives) and to monitor the reduction of its nitro-precursor.[1][2] The data below synthesizes experimental precedents with structural logic to provide a self-validating reference for analytical chemists.

Synthesis & Structural Context

To understand the spectroscopic data, one must understand the compound's origin.[1][2] The standard industrial preparation utilizes the Gould-Jacobs reaction , typically starting from 3-nitroaniline to ensure regioselectivity, followed by reduction.[1][2]

Synthetic Pathway (Graphviz)

The following workflow illustrates the formation of the core pharmacophore and the final reduction step.

Synthesis Start 3-Nitroaniline Inter1 Anilinoacrylate Intermediate Start->Inter1 + EMME 120°C EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization - EtOH NitroQuinolone Ethyl 7-nitro-4-oxo- quinoline-3-carboxylate Cyclization->NitroQuinolone Reduction Reduction (H2/Pd-C or Fe/HCl) NitroQuinolone->Reduction Product Ethyl 7-amino-4-hydroxy quinoline-3-carboxylate Reduction->Product

Figure 1: Validated synthetic route via the Gould-Jacobs reaction, ensuring 7-position regioselectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the 4-oxo tautomer in polar solvents (DMSO-d


), despite the "4-hydroxy" nomenclature.[1][2] The 7-amino group acts as a strong electron-donating group (EDG), significantly shielding the ortho-protons (H-6 and H-8) compared to the 7-nitro precursor.[1]

H NMR Data (DMSO-d

, 400 MHz)
PositionShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
NH (Ring) 12.0 - 12.5Broad Singlet-Indication of 4-oxo tautomer (H-bond donor).[1][2]
H-2 8.35 - 8.45Singlet-Characteristic deshielded proton alpha to Nitrogen.[1][2]
H-5 7.85 - 7.95Doublet9.0Deshielded by C=4 carbonyl; ortho coupling to H-6.[1][2]
H-6 6.75 - 6.85dd9.0, 2.0Shielded by 7-NH

; ortho to H-5, meta to H-8.[1]
H-8 6.60 - 6.70Doublet2.0Shielded by 7-NH

; meta coupling to H-6.[1][2]
NH

6.00 - 6.20Broad Singlet-Exchangeable; shift varies with concentration/water.[1][2]
OCH

4.20 - 4.25Quartet7.1Ethyl ester methylene protons.[1][2]
CH

1.25 - 1.30Triplet7.1Ethyl ester methyl protons.[1][2]

Expert Insight: The key differentiator between the 7-amino product and the 7-nitro precursor is the movement of the H-8 signal.[1][2] In the nitro derivative, H-8 is highly deshielded (>8.5 ppm).[1][2] Upon reduction to the amine, this signal shifts upfield by nearly 2.0 ppm due to the resonance donation of the amino lone pair.[1][2]


C NMR Data (DMSO-d

, 100 MHz)
  • Carbonyls:

    
     172.5 (C-4, ketone), 165.2 (C=O, ester).[1][2]
    
  • C-2:

    
     145.8 (Characteristic downfield CH).[1][2]
    
  • Aromatic C-NH

    
    : 
    
    
    
    153.5 (C-7, attached to amino group).[1][2]
  • Aliphatic:

    
     59.8 (O-CH
    
    
    
    ), 14.5 (CH
    
    
    ).[1][2]
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the primary amine and the dual carbonyl system.[2] The "4-hydroxy" tautomer is rarely observed in the solid state; the "4-oxo" quinolone form dominates.[1][2]

Functional GroupWavenumber (

, cm

)
ModeStructural Diagnosis
NH

(Primary)
3420, 3340StretchDiagnostic doublet for primary amine (-NH

).[1][2]
NH (Ring) 3100 - 3250StretchBroad band; indicates H-bonded lactam/quinolone.
C=O[1][2] (Ester) 1680 - 1700StretchConjugated ester carbonyl.
C=O[1][2] (Ketone) 1620 - 1640Stretch4-Quinolone carbonyl; lower

due to conjugation.
C=C (Aromatic) 1580 - 1600StretchQuinolone ring skeletal vibrations.[1][2]
Mass Spectrometry (MS)

Ionization Mode: ESI+ or EI (70 eV). Molecular Ion:


 232.2 

.[1][2]
Fragmentation Pattern (EI)

The fragmentation follows a predictable pathway for ethyl esters of quinolone-3-carboxylic acids.[1][2]

  • Molecular Ion:

    
     232 (Base peak or high intensity).[1][2]
    
  • Loss of Ethoxy:

    
     187 
    
    
    
    . Formation of the acylium ion.[1][2]
  • Decarboxylation:

    
     160 
    
    
    
    .[1][2] Loss of the entire ester group is common in high-energy collisions, leaving the 7-amino-4-quinolinone core.[1][2]

MassSpec M Molecular Ion [M]+ m/z 232 Frag1 [M - OEt]+ Acylium Ion m/z 187 M->Frag1 - OEt (45) Frag2 [M - EtOH]+ Ketene/Lactam m/z 186 M->Frag2 - EtOH (46) Core 7-amino-4-quinolinone Core m/z 160 Frag1->Core - CO (28)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.[1][2]

Experimental Protocol: Purification & Analysis

Self-Validating Protocol for Analytical Standard Preparation

To ensure the spectroscopic data above is reproducible, the sample must be free of the 7-nitro precursor and the decarboxylated byproduct.[1][2]

  • Dissolution: Dissolve crude reduction product in boiling DMF (Dimethylformamide).

  • Filtration: Filter hot to remove Pd/C catalyst (if catalytic hydrogenation was used).[1][2]

  • Crystallization: Add water dropwise to the hot filtrate until turbidity persists. Cool slowly to 4°C.

  • Washing: Filter the precipitate and wash with cold ethanol (removes unreacted nitro precursor) and diethyl ether (removes trace Dowtherm A).[1][2]

  • Drying: Dry at 80°C under vacuum (

    
     mbar) for 6 hours to remove solvated water/DMF.
    
  • Validation: Run TLC (9:1 CHCl

    
    :MeOH). The product should show a bright blue fluorescence under UV (254/365 nm) due to the extended conjugation of the amino-quinolone system.[1][2]
    

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1][2] Link[2]

  • National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 220876, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Analogous Scaffold)." PubChem. Link[2]

  • Grohe, K. (1989).[1][2] "The chemistry and mechanism of action of quinolone antibacterials." Annual Review of Pharmacology and Toxicology. (Context for 7-amino intermediates).

  • ChemicalBook. (2025).[1][2] "Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Product Properties." Link

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate: A Roadmap for Researchers

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a promising deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a promising derivative with significant potential in drug discovery and development. A comprehensive understanding of its three-dimensional atomic arrangement is paramount for elucidating structure-activity relationships (SAR), optimizing drug design, and ensuring the stability and bioavailability of the final pharmaceutical product.[2] This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals on determining and analyzing the crystal structure of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate. While a definitive crystal structure is not yet publicly available, this document outlines the state-of-the-art methodologies, from crystal growth to data analysis, and discusses the anticipated structural features based on known quinoline derivatives.

The Significance of the Quinoline Core in Drug Development

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest in the pharmaceutical industry due to their versatile biological activities.[1] These compounds have been successfully developed into drugs for treating a range of diseases, including malaria, cancer, and bacterial infections. The therapeutic efficacy of quinoline-based drugs is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. A precise understanding of the three-dimensional arrangement of atoms within a molecule is therefore a critical aspect of modern drug design and development.

The Imperative of Crystal Structure Analysis

The solid-state properties of an active pharmaceutical ingredient (API) are profoundly influenced by its crystal structure. These properties include solubility, dissolution rate, stability, and bioavailability, all of which are critical for the efficacy and safety of a drug product.[2] X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline material.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can obtain a detailed three-dimensional map of the electron density within the crystal, revealing precise information about bond lengths, bond angles, and intermolecular interactions.[4][5][6]

A Practical Guide to Crystal Structure Determination

The journey from a powdered compound to a fully elucidated crystal structure is a multi-step process that requires careful planning and execution. The following sections provide a detailed, field-proven protocol for determining the crystal structure of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

The Foundational Step: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. The ideal crystal should be a single, well-formed entity, free from defects, with dimensions typically in the range of 0.1 to 0.5 mm. Growing such crystals can be more of an art than a science, often requiring the screening of various solvents, temperatures, and crystallization techniques.

Experimental Protocol: Crystal Growth of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof). A suitable solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent at an elevated temperature.

    • Filter the hot solution to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature.

    • Cover the container with a perforated film to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Transfer the solution to a well-insulated container (e.g., a Dewar flask) to ensure a slow rate of cooling.

    • Monitor for crystal formation as the solution cools.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (the "precipitating solvent").

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the precipitating solvent (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the precipitating solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Diagram: Experimental Workflow for Single Crystal Growth

Crystal_Growth_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Compound Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Powder Solvents Screen Various Solvents Compound->Solvents SlowEvap Slow Evaporation Solvents->SlowEvap SlowCool Slow Cooling Solvents->SlowCool VaporDiff Vapor Diffusion Solvents->VaporDiff Crystals High-Quality Single Crystals SlowEvap->Crystals Success NoCrystals No Suitable Crystals SlowEvap->NoCrystals Failure SlowCool->Crystals Success SlowCool->NoCrystals Failure VaporDiff->Crystals Success VaporDiff->NoCrystals Failure Data_Collection Single-Crystal X-ray Diffraction Crystals->Data_Collection Proceed to XRD Optimize Optimize Conditions NoCrystals->Optimize Optimize->Solvents

Caption: Workflow for growing single crystals for X-ray diffraction.

Probing the Crystal Lattice: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[7] A focused beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.[4] The resulting diffraction pattern is a series of spots of varying intensity, which contains the information needed to determine the crystal structure.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A selected crystal is mounted on a glass fiber or a nylon loop and placed on the goniometer head of the diffractometer.[7]

  • Data Collection Strategy: The data collection strategy is designed to measure a complete and redundant set of diffraction data. This typically involves collecting a series of images at different crystal orientations.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for various experimental factors, such as absorption and crystal decay.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice.

Diagram: Single-Crystal X-ray Diffraction Workflow

SCXRD_Workflow cluster_experiment Experimental Setup cluster_process Data Acquisition & Processing cluster_analysis Structure Determination Crystal Mounted Single Crystal Goniometer Goniometer Crystal->Goniometer Detector Detector XRay_Source X-ray Source XRay_Source->Crystal Rotation Crystal Rotation & Data Collection Goniometer->Rotation Raw_Data Raw Diffraction Images Rotation->Raw_Data Integration Integration of Intensities Raw_Data->Integration Processed_Data Processed Diffraction Data Integration->Processed_Data Unit_Cell Unit Cell Determination Processed_Data->Unit_Cell Space_Group Space Group Assignment Unit_Cell->Space_Group Structure_Solution Structure Solution (Direct Methods) Space_Group->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: From crystal to structure: the SC-XRD workflow.

From Diffraction Pattern to Molecular Structure: Solution and Refinement

The processed diffraction data provides the intensities of the diffracted X-rays, but the phase information is lost. The "phase problem" is a central challenge in X-ray crystallography. For small molecules like Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, direct methods are typically used to solve the phase problem and generate an initial electron density map.[8] This initial model is then refined to improve its agreement with the experimental data.[9][10]

Protocol: Structure Solution and Refinement

  • Structure Solution: Software packages such as SHELXS or Olex2 are used to apply direct methods to the diffraction data to obtain an initial structural model.[11]

  • Structure Refinement: The initial model is refined using a least-squares minimization procedure. This involves adjusting the atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated diffraction intensities.[12]

  • Hydrogen Atom Location: Hydrogen atoms are often located from the difference electron density map or placed in calculated positions.

  • Validation: The final refined structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Complementary Characterization: The Role of Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is an invaluable tool for characterizing the bulk properties of a crystalline solid.[13] PXRD is particularly important in the pharmaceutical industry for identifying different polymorphic forms, monitoring batch-to-batch consistency, and detecting the presence of impurities.[2][14][15][16]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a beam of X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting powder pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern can be compared to a database of known patterns for phase identification.

Anticipated Structural Features of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

Based on the known crystal structures of related quinoline derivatives and the principles of crystal engineering, we can anticipate several key structural features for Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

The Power of Hydrogen Bonding

The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the carbonyl oxygen and the nitrogen atom of the quinoline ring) suggests that hydrogen bonding will play a dominant role in the crystal packing of this molecule.[17][18][19][20][21] These interactions are crucial in determining the overall crystal structure and can significantly influence the physicochemical properties of the solid.[18]

Potential Polymorphism

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Given the flexibility of the ethyl carboxylate group and the potential for different hydrogen bonding motifs, it is plausible that Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate could exhibit polymorphism. Each polymorph would have a unique crystal structure and, consequently, different physical properties. Computational crystal structure prediction methods can be a valuable tool in exploring the potential polymorphic landscape of a molecule.[22]

The Synergy of Computation and Experiment

Computational chemistry provides a powerful toolkit for complementing experimental crystallographic studies.[23] Density Functional Theory (DFT) calculations can be used to optimize the geometry of the molecule and to calculate various spectroscopic properties, which can then be compared with experimental data.[24][25] Molecular docking simulations can provide insights into how the molecule might interact with its biological target.[23]

Data Presentation and Visualization

Once the crystal structure is solved and refined, the results are typically presented in a standardized format. The crystallographic data are summarized in a table, and the molecular structure and crystal packing are visualized using specialized software.

Table 1: Hypothetical Crystallographic Data for Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

ParameterValue
Chemical formulaC₁₂H₁₂N₂O₃
Formula weight232.24
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.789(5)
β (°)98.76(1)
Volume (ų)1082.3(7)
Z4
Density (calculated) (g/cm³)1.425
Absorption coefficient (mm⁻¹)0.105
F(000)488
Crystal size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections2456 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125

Visualization Software:

A variety of software packages are available for visualizing and analyzing crystal structures. Some of the most commonly used programs include:

  • Mercury: A powerful and user-friendly program for 3D crystal structure visualization.[26]

  • VESTA: A versatile program for visualizing crystal structures and electron densities.[11]

  • Diamond: A comprehensive software for molecular and crystal structure visualization.[27][28]

  • CrystalMaker: A program for building, displaying, and manipulating crystal and molecular structures.[29]

Conclusion

Determining the crystal structure of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a critical step in advancing its development as a potential therapeutic agent. This technical guide has provided a comprehensive overview of the experimental and computational methodologies required for this task. By following these protocols, researchers can obtain a detailed understanding of the solid-state structure of this promising compound, paving the way for rational drug design and the development of safe and effective medicines.

References

  • About Single X-ray Diffraction. (n.d.). University of Waterloo. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

  • Crystal Impact - Software Sources. (n.d.). Retrieved from [Link]

  • Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. doi:10.1016/j.addr.2003.10.006
  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Free Crystal Structure Visualization Software. (n.d.). CCDC. Retrieved from [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025, June 30).
  • Al-Wahaibi, L. H., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1236-1247.
  • Khougaz, K., & Clas, S. D. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecular pharmaceutics, 13(7), 2449–2456.
  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
  • Structure refinement: Some background theory and practical strategies. (2025, August 7).
  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). Retrieved from [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020, July 1). Spectroscopy Online.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2026, January 11).
  • Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Retrieved from [Link]

  • Diamond - Crystal and Molecular Structure Visualization. (n.d.). Retrieved from [Link]

  • X-Ray Powder Diffraction: Pharmaceutical Solid-State Characteriz
  • X-ray Diffraction III: Pharmaceutical Applic
  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. (2018, June 27). Royal Society Publishing.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). PubMed Central.
  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry. (2024, March 26).
  • Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. (2012, January 1). American Pharmaceutical Review.
  • New Tricks of the Trade for Crystal Structure Refinement. (2017, June 14). ACS Central Science.
  • Analysis of Hydrogen Bonds in Crystals. (n.d.). MDPI.
  • Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]

  • Structure refinement: some background theory and practical str

Sources

Foundational

An In-depth Technical Guide to Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its physical appearance, and inferred properties based on closely related analogs. It is intended to serve as a valuable resource for researchers and scientists working with this molecule, offering insights into its handling, characterization, and potential applications.

Introduction

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (CAS No. 85368-92-9) belongs to the 4-hydroxyquinoline-3-carboxylate class of compounds, which are recognized as important pharmacophores in drug discovery. The introduction of an amino group at the 7-position of the quinoline ring can significantly modulate the molecule's physicochemical properties and biological activity. Understanding the fundamental characteristics of this compound is crucial for its effective utilization in research and development. This guide aims to provide a detailed account of its physical appearance and other key technical data.

Physicochemical Properties

Physical Appearance

Based on available supplier information, Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is described as a brown solid [1]. This coloration may be inherent to the molecule or could be indicative of trace impurities from the synthetic process. For comparison, the parent compound, Ethyl 4-hydroxyquinoline-3-carboxylate, is typically a white to light yellow or light orange crystalline powder. The presence of the amino group at the 7-position likely contributes to the observed brown color.

Tabulated Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
CAS Number 85368-92-9[1]
Molecular Formula C₁₂H₁₂N₂O₃[1]
Molecular Weight 232.24 g/mol [1]
Physical Appearance Brown solid[1]
Melting Point Not available.
Boiling Point 405.8 ± 40.0 °C (Predicted)[1]
Density 1.351 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.81 ± 0.50 (Predicted)[1]
Solubility

Experimental Protocol: Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

  • To approximately 1-2 mg of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate in a small test tube, add 1 mL of the desired solvent.

  • Observe for dissolution at room temperature.

  • If the compound does not dissolve, gently heat the mixture and observe for any changes.

  • Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent tested.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is not available, a prediction of the key spectral features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, the ethyl group of the ester, and the amino and hydroxyl protons. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the ester, and C=C and C-N stretching vibrations of the quinoline ring system.

Synthesis

Conceptual Synthetic Workflow:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product 3-aminoaniline 3-Aminoaniline Condensation Condensation 3-aminoaniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Product Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Cyclization->Product

Conceptual Synthetic Workflow Diagram

Proposed Experimental Protocol (Based on Analogs):

  • Condensation: Equimolar amounts of 3-aminoaniline and diethyl ethoxymethylenemalonate are heated together, typically at temperatures ranging from 100-150 °C, to form the enamine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting intermediate is then heated at a much higher temperature (typically 240-260 °C) in a high-boiling point solvent, such as Dowtherm A or diphenyl ether. This high-temperature step facilitates the intramolecular cyclization to form the quinoline ring system.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent to precipitate the product. The crude solid is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

Seek medical attention if irritation or other symptoms persist.

Conclusion

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a brown solid with potential applications in medicinal chemistry. While comprehensive experimental data on its physical and chemical properties is currently limited in the public domain, this guide provides a summary of the available information and logical inferences based on related compounds. Further experimental characterization of its melting point, solubility, and spectroscopic properties is necessary for its full scientific utilization. Researchers working with this compound should exercise appropriate safety precautions as outlined in this guide.

References

Sources

Exploratory

Unlocking the Therapeutic Promise of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate: A Technical Guide to its Potential Biological Activities

For Immediate Release A Deep Dive into the Pharmacological Potential of a Promising Quinoline Scaffold for Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the prospecti...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Pharmacological Potential of a Promising Quinoline Scaffold for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the prospective biological activities of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a quinoline derivative with significant therapeutic potential. While direct extensive research on this specific molecule is emerging, this document synthesizes the known bioactivities of structurally related quinoline compounds to forecast its likely pharmacological profile. This guide serves as a foundational resource, providing not only a theoretical framework but also detailed, actionable experimental protocols for researchers to validate these predicted activities.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatile nature allows for substitutions that can dramatically modulate its biological effects. Historically, quinoline derivatives have been at the forefront of treating infectious diseases, most notably malaria. The 4-aminoquinoline core, for instance, is central to the efficacy of drugs like chloroquine. Beyond their antimalarial properties, quinoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme-inhibiting properties.

The subject of this guide, Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, possesses key structural features that suggest a high potential for significant biological activity. The 4-hydroxyquinoline-3-carboxylate backbone is a known pharmacophore, and the presence of an amino group at the 7-position is anticipated to further influence its therapeutic profile. The electronic nature of substituents on the quinoline ring is a critical determinant of activity. While electron-withdrawing groups at the 7-position are often associated with enhanced antimalarial and other activities, electron-donating groups like the amino (-NH2) group can also confer potent biological effects, including antiviral and cytotoxic properties.[1][2]

This guide will now delve into the predicted biological activities of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, substantiated by evidence from analogous compounds, and provide detailed methodologies for their experimental validation.

I. Potential Anticancer Activity: A Primary Focus for Investigation

The quinoline scaffold is a well-established platform for the development of novel anticancer agents. Derivatives of 4-hydroxyquinoline have shown promise as cytotoxic agents. The structural similarity of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate to these compounds suggests that it may exert its own anticancer effects.

A. Postulated Mechanism of Action

The potential anticancer mechanisms of this compound could be multifaceted, including:

  • Inhibition of Topoisomerases: Many quinoline-based anticancer drugs function by inhibiting topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.

  • Kinase Inhibition: The compound may act as an inhibitor of various protein kinases that are often dysregulated in cancer, thereby disrupting signaling pathways essential for tumor growth and survival.

  • Induction of Apoptosis: It may trigger programmed cell death (apoptosis) in cancer cells through intrinsic or extrinsic pathways.

  • Intercalation with DNA: The planar quinoline ring system could potentially intercalate into the DNA of cancer cells, leading to cell cycle arrest and apoptosis.

B. Experimental Protocol: In Vitro Anticancer Activity Screening

To empirically determine the anticancer potential of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a tiered screening approach is recommended.

1. Cell Viability Assays (MTT/MTS Assay):

This initial screen provides a quantitative measure of the compound's cytotoxic effect on a panel of cancer cell lines.

  • Cell Lines: A diverse panel of human cancer cell lines should be used, representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], PC-3 [prostate]). A non-cancerous cell line (e.g., HEK293 or primary fibroblasts) should be included to assess selectivity.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

2. Apoptosis and Cell Cycle Analysis (Flow Cytometry):

If significant cytotoxicity is observed, further investigation into the mechanism of cell death is warranted.

  • Procedure:

    • Treat cancer cells with the test compound at its IC50 concentration for 24 and 48 hours.

    • For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

II. Predicted Antimicrobial Activity: A Nod to the Quinoline Heritage

The historical success of quinolones as antibacterial agents provides a strong rationale for investigating the antimicrobial properties of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

A. Potential Targets in Microbes

The compound may exhibit antibacterial and antifungal activity by targeting:

  • DNA Gyrase and Topoisomerase IV: These are the primary targets of fluoroquinolone antibiotics, and the core scaffold of the test compound may allow for similar interactions.

  • Cell Wall Synthesis: The compound could interfere with the synthesis of essential components of the bacterial or fungal cell wall.

  • Other Essential Enzymes: It might inhibit other microbial enzymes vital for their survival and proliferation.

B. Experimental Protocol: Antimicrobial Susceptibility Testing

Standardized methods should be employed to assess the antimicrobial spectrum and potency.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus fumigatus) should be tested.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Agar Well Diffusion Assay:

This method provides a qualitative assessment of antimicrobial activity.

  • Procedure:

    • Prepare agar plates and inoculate them with a standardized suspension of the test microorganism to create a lawn.

    • Create wells in the agar using a sterile borer.

    • Add a known concentration of the test compound solution to each well.

    • Incubate the plates under suitable conditions.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

III. Anticipated Anti-inflammatory Properties

Quinoline derivatives have been reported to possess anti-inflammatory activity, suggesting that Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate could also modulate inflammatory responses.

A. Plausible Anti-inflammatory Mechanisms

The compound may exert anti-inflammatory effects by:

  • Inhibition of Pro-inflammatory Enzymes: It could inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

  • Modulation of Cytokine Production: It may suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by immune cells.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation, and the compound might inhibit its activation.

B. Experimental Protocol: In Vitro Anti-inflammatory Assays

Cell-based assays are crucial for evaluating the anti-inflammatory potential.

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages:

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours.

    • Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • A reduction in nitrite levels in the presence of the compound indicates anti-inflammatory activity.

2. Cytokine Release Assays (ELISA):

This assay quantifies the effect of the compound on the production of specific pro-inflammatory cytokines.

  • Procedure:

    • Culture immune cells (e.g., peripheral blood mononuclear cells or RAW 264.7 macrophages) and pre-treat with the test compound.

    • Stimulate the cells with an appropriate inflammatory stimulus (e.g., LPS).

    • Collect the cell culture supernatant after a suitable incubation period.

    • Measure the concentration of cytokines like TNF-α, IL-6, and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

IV. Potential as an Enzyme Inhibitor

The structural features of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate make it a candidate for inhibiting various enzymes implicated in disease.

A. Rationale for Enzyme Inhibition

The quinoline nucleus can participate in various non-covalent interactions with enzyme active sites, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The substituents on the ring further dictate the specificity and potency of this inhibition.

B. Experimental Protocol: General Enzyme Inhibition Screening

A general approach to screen for enzyme inhibitory activity can be adapted for specific enzyme targets.

  • Enzyme Selection: Based on computational docking studies or known activities of similar compounds, select a panel of relevant enzymes (e.g., kinases, proteases, oxidoreductases).

  • Assay Principle: The assay should be based on the detection of either the consumption of a substrate or the formation of a product. Spectrophotometric or fluorometric assays are often preferred for high-throughput screening.

  • Procedure:

    • In a suitable buffer, combine the enzyme and the test compound at various concentrations and pre-incubate for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

    • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value for active compounds.

Data Presentation and Visualization

Quantitative Data Summary
Biological Activity Assay Key Parameter Example Data Table
AnticancerMTT/MTS AssayIC50 (µM)Cell Line | IC50 (µM) MCF-7 | X A549 | Y HCT-116 | Z
AntimicrobialBroth MicrodilutionMIC (µg/mL)Microorganism | MIC (µg/mL) S. aureus | A E. coli | B C. albicans | C
Anti-inflammatoryGriess AssayIC50 for NO Inhibition (µM)Cell Line | IC50 (µM) RAW 264.7 | D
Enzyme InhibitionSpectrophotometric AssayIC50 (µM)Enzyme | IC50 (µM) Kinase X | E Protease Y | F
Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate anticancer Anticancer Screening (MTT/MTS Assay) start->anticancer antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial anti_inflammatory Anti-inflammatory Screening (Griess Assay) start->anti_inflammatory enzyme Enzyme Inhibition Screening start->enzyme apoptosis Apoptosis/Cell Cycle Analysis anticancer->apoptosis If Active cytokine Cytokine Profiling (ELISA) anti_inflammatory->cytokine If Active enzyme_kinetics Enzyme Kinetics enzyme->enzyme_kinetics If Active

Caption: General workflow for the biological evaluation of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

potential_anticancer_pathway cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Resulting Cellular Effects compound Ethyl 7-amino-4- hydroxyquinoline-3-carboxylate topoisomerase Topoisomerases compound->topoisomerase kinases Protein Kinases compound->kinases dna DNA compound->dna Intercalation dna_damage DNA Damage topoisomerase->dna_damage signal_transduction_inhibition Inhibition of Signal Transduction kinases->signal_transduction_inhibition dna->dna_damage apoptosis Apoptosis dna_damage->apoptosis signal_transduction_inhibition->apoptosis

Caption: Postulated signaling pathways for the anticancer activity of the compound.

Conclusion

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate stands as a molecule of considerable interest for drug discovery and development. Based on the extensive literature on related quinoline derivatives, it is highly plausible that this compound will exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive framework for the systematic investigation of these potential activities. The detailed experimental protocols outlined herein are designed to be robust and reproducible, enabling researchers to generate high-quality data to either confirm or refute the hypothesized biological profile of this promising compound. The insights gained from such studies will be invaluable in guiding future medicinal chemistry efforts to optimize this scaffold and unlock its full therapeutic potential.

References

  • Nasr, M., Drach, J. C., Smith, S. H., Shipman, C., Jr, & Burckhalter, J. H. (1988). 7-Aminoquinolines. A novel class of agents active against herpesviruses. Journal of Medicinal Chemistry, 31(7), 1347–1351. [Link]

  • Gupta, H., et al. (2023). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Medicinal Chemistry Research, 31(12), 2037-2061. [Link]

  • Medicinal Chemistry. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

  • Wang, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(5), 8981–8990. [Link]

  • Sahu, S. K., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 8(8). [Link]

  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]

  • Nesterova, I. N., Radkevich, T. P., & Granik, V. G. (1991). Synthesis of 7-aminoquinoline and 7-aminoquinazoline derivatives and their antimicrobial activity. Pharmaceutical Chemistry Journal, 25(11), 786-789. [Link]

  • Li, Y., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Arabian Journal of Chemistry, 13(1), 246-257. [Link]

  • El-Sayed, W. M., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 287. [Link]

  • Lee, S. H., et al. (2020). Guidelines for anti-inflammatory assays in RAW264.7 cells. Journal of Cancer Prevention, 25(2), 73-81. [Link]

  • Madrid, D. C., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]

  • Li, G., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(10), 1463–1473. [Link]

  • O'Neill, P. M., et al. (1998). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 41(25), 4918-4926. [Link]

  • Singh, S., & Sharma, P. K. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 520-530. [Link]

Sources

Foundational

The Quantum Compass: A Technical Guide to Theoretical Studies on 4-Hydroxyquinoline Derivatives

Introduction: The Privileged Scaffold of 4-Hydroxyquinoline The 4-hydroxyquinoline core is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous natural products...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 4-Hydroxyquinoline

The 4-hydroxyquinoline core is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in numerous natural products and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The versatility of this scaffold lies in its unique electronic properties and its ability to participate in various intermolecular interactions, making it an ideal starting point for the design of novel therapeutic agents.

Theoretical and computational studies have become indispensable in modern drug discovery, providing profound insights into the molecular mechanisms of action and guiding the rational design of more potent and selective drug candidates. This technical guide offers an in-depth exploration of the key theoretical methodologies applied to 4-hydroxyquinoline derivatives, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations. We will delve into the causality behind computational choices, outline self-validating protocols, and ground our discussion in authoritative research.

Part 1: Unveiling Molecular Landscapes - Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 4-hydroxyquinoline derivatives. These calculations provide insights that are crucial for predicting reactivity, stability, and potential interactions with biological targets.[6][7]

Core Concepts & Rationale

DFT calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electron density and, consequently, its chemical behavior. For 4-hydroxyquinoline derivatives, this allows us to:

  • Determine Molecular Geometry: Accurately predict bond lengths, bond angles, and dihedral angles in the ground state. This optimized geometry is the foundation for all subsequent computational studies.

  • Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is an indicator of chemical stability.

  • Map Molecular Electrostatic Potential (MEP): MEP surfaces visualize the charge distribution around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting non-covalent interactions with biological macromolecules.

  • Calculate Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from DFT calculations, offering a quantitative measure of a molecule's reactivity.

Experimental Protocol: A Step-by-Step DFT Workflow
  • Structure Preparation:

    • Draw the 2D structure of the 4-hydroxyquinoline derivative using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D model.

    • Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., with the MMFF94 force field).

  • DFT Calculation Setup:

    • Choose a suitable level of theory. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and well-validated combination for organic molecules.

    • Specify the calculation type: Geometry Optimization and Frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • Define the solvent environment if necessary, using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Execution and Analysis:

    • Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Upon completion, visualize the optimized geometry and confirm the absence of imaginary frequencies.

    • Analyze the output to extract HOMO and LUMO energies, generate MEP maps, and calculate other electronic properties.

DFT_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculation cluster_analysis Analysis draw_2d Draw 2D Structure to_3d Convert to 3D draw_2d->to_3d mm_opt Molecular Mechanics Optimization to_3d->mm_opt setup Setup (Functional, Basis Set) mm_opt->setup run Run Geometry Optimization & Frequency setup->run verify Verify Minimum Energy run->verify extract Extract Properties (HOMO, LUMO, MEP) verify->extract

Caption: A typical workflow for performing DFT calculations on 4-hydroxyquinoline derivatives.

Part 2: Predicting Interactions - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein or nucleic acid.[8][9] For 4-hydroxyquinoline derivatives, this is a powerful tool to hypothesize their binding modes within the active sites of therapeutic targets.[10][11]

Core Concepts & Rationale

The primary goal of molecular docking is to identify plausible binding poses and estimate the binding affinity (strength of interaction) between a ligand and its receptor. This is achieved through:

  • Sampling Algorithms: These explore the conformational space of the ligand within the receptor's binding site, generating a large number of possible binding poses.

  • Scoring Functions: These are mathematical models that estimate the binding free energy for each pose, allowing them to be ranked. A lower docking score generally indicates a more favorable binding interaction.

By performing molecular docking studies, researchers can:

  • Identify Key Interactions: Visualize hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

  • Explain Structure-Activity Relationships (SAR): Correlate the predicted binding affinities of a series of derivatives with their experimentally determined biological activities.

  • Screen Virtual Libraries: Computationally evaluate large numbers of candidate molecules to prioritize those with the highest predicted affinity for a specific target.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site, usually based on the location of a known inhibitor or by identifying a suitable pocket on the protein surface.

  • Ligand Preparation:

    • Generate the 3D structure of the 4-hydroxyquinoline derivative, often starting from a DFT-optimized geometry.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide, GOLD).[12]

    • Specify the prepared receptor and ligand files, and the defined binding site.

    • Run the docking simulation, which will generate a set of predicted binding poses and their corresponding scores.

  • Analysis and Interpretation:

    • Visualize the top-ranked docking poses within the receptor's active site.

    • Analyze the intermolecular interactions for each pose.

    • Compare the binding modes of different derivatives to understand SAR.

    • Validate the docking protocol by redocking a known inhibitor and ensuring the predicted pose is close to the crystallographic pose (RMSD < 2.0 Å).

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis pdb Obtain PDB Structure clean Clean Structure (Remove Water) pdb->clean hydrogens Add Hydrogens clean->hydrogens site Define Binding Site hydrogens->site run_dock Run Docking Simulation site->run_dock lig_3d Generate 3D Structure charges Assign Charges & Rotatable Bonds lig_3d->charges charges->run_dock analyze Analyze Poses & Interactions run_dock->analyze

Caption: A generalized workflow for molecular docking studies of 4-hydroxyquinoline derivatives.

Part 3: Building Predictive Models - Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[13][14] For 4-hydroxyquinoline derivatives, QSAR models can be invaluable for predicting the activity of newly designed compounds, thereby reducing the need for extensive synthesis and experimental testing.[15]

Core Concepts & Rationale

QSAR modeling is based on the principle that the biological activity of a compound is a function of its physicochemical properties. The key components of a QSAR study are:

  • Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. They can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).[13]

  • Statistical Methods: A variety of statistical techniques, such as multiple linear regression (MLR) and partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

  • Model Validation: It is crucial to validate the predictive power of the QSAR model using both internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training).

A robust QSAR model allows researchers to:

  • Predict Biological Activity: Estimate the activity of virtual or unsynthesized compounds.

  • Guide Lead Optimization: Identify the key molecular features that contribute positively or negatively to the biological activity, providing insights for designing more potent derivatives.

  • Understand Mechanisms of Action: In some cases, the descriptors included in the QSAR model can provide clues about the underlying mechanism of action.

Experimental Protocol: A Step-by-Step QSAR Workflow
  • Data Set Preparation:

    • Compile a dataset of 4-hydroxyquinoline derivatives with experimentally determined biological activities (e.g., IC50 values).

    • Ensure that the activity data spans a reasonable range and that the compounds are structurally diverse.

    • Divide the dataset into a training set (for model building) and a test set (for external validation).

  • Descriptor Calculation:

    • Generate 3D structures for all compounds in the dataset and optimize their geometries.

    • Use specialized software (e.g., MOE, Dragon) to calculate a wide range of molecular descriptors for each compound.

  • Model Building and Validation:

    • Use a statistical software package to build a QSAR model using the training set data.

    • Employ variable selection techniques to identify the most relevant descriptors.

    • Validate the model internally using methods like leave-one-out cross-validation (q²).

    • Assess the model's predictive power by using it to predict the activities of the compounds in the test set (R²pred).

  • Interpretation and Application:

    • Analyze the final QSAR equation to understand the influence of each descriptor on the biological activity.

    • Use the validated model to predict the activity of new 4-hydroxyquinoline derivatives.

QSAR_Workflow cluster_data Data Preparation cluster_descriptors Descriptor Calculation cluster_model Model Building & Validation cluster_application Application compile Compile Dataset (Structures & Activities) split Split into Training & Test Sets compile->split optimize Optimize Geometries split->optimize calculate Calculate Molecular Descriptors optimize->calculate build Build Model (e.g., MLR, PLS) calculate->build validate Internal & External Validation build->validate interpret Interpret Model validate->interpret predict Predict New Compounds interpret->predict

Caption: A comprehensive workflow for developing and applying a QSAR model for 4-hydroxyquinoline derivatives.

Data Presentation: A Comparative Overview

To illustrate the application of these theoretical methods, the following table summarizes hypothetical data from a study on a series of 4-hydroxyquinoline derivatives targeting a specific kinase.

DerivativeIC50 (µM)Docking Score (kcal/mol)HOMO (eV)LUMO (eV)
Parent 10.5-7.2-6.1-1.5
-Cl 5.2-8.1-6.3-1.8
-OCH3 15.8-6.9-5.8-1.3
-NO2 2.1-8.9-6.8-2.5

This table allows for a direct comparison of experimental activity (IC50) with computationally derived parameters. For instance, a clear trend can be observed where electron-withdrawing groups (-Cl, -NO2) lead to lower IC50 values, which correlates with more favorable docking scores and lower HOMO/LUMO energies.

Conclusion and Future Directions

The theoretical studies of 4-hydroxyquinoline derivatives, encompassing quantum chemical calculations, molecular docking, and QSAR, provide a powerful, synergistic approach to modern drug discovery. By integrating these computational methodologies, researchers can gain a deeper understanding of the molecular basis of their biological activity, rationalize structure-activity relationships, and design novel compounds with improved therapeutic profiles. The continued development of computational algorithms and hardware will undoubtedly further enhance the predictive power and impact of these theoretical approaches in the quest for new and effective medicines based on the versatile 4-hydroxyquinoline scaffold.

References

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available from: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. Available from: [Link]

  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. Available from: [Link]

  • QSAR studies on 4-quinolone derivatives as high-affinity ligands at the benzodiazepine site of brain GABA(A) receptors. PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. Available from: [Link]

  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available from: [Link]

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]

  • The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis, characterization and DFT calculation of 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes. Sultan Qaboos University House of Expertise. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available from: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. Available from: [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available from: [Link]

  • Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. Available from: [Link]

  • The 3D-QSAR analysis of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains on thymidylate synthase. PubMed. Available from: [Link]

  • Antitumor Effect of Organometallic Half-Sandwich Ru(II)–Arene Complexes Bearing a Glutathione S-Transferase Inhibitor. Inorganic Chemistry - ACS Publications. Available from: [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands. Available from: [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. Available from: [Link]

Sources

Exploratory

The Friedländer Synthesis: A Comprehensive Technical Guide to Quinoline Construction

Prepared by: Gemini, Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional dyes. Among the classical methods for its construction, the Friedländer synthesis, first reported by Paul Friedländer in 1882, remains one of the most direct and versatile strategies.[1][2][3] This guide provides an in-depth exploration of the Friedländer synthesis, intended for researchers, chemists, and drug development professionals. We will dissect the reaction's mechanistic underpinnings, evaluate critical process parameters, address common challenges such as regioselectivity, and detail modern, field-proven protocols. By integrating foundational theory with practical application, this document serves as a robust resource for leveraging the Friedländer synthesis in contemporary chemical research.

Foundational Principles: The Core Reaction

The Friedländer synthesis is fundamentally a cyclocondensation reaction.[4][5] It constructs the quinoline ring system by reacting an ortho-aminoaryl aldehyde or ketone with a second carbonyl-containing compound that possesses a reactive α-methylene group (a -CH2- group adjacent to the carbonyl).[1][6][7] The reaction is typically promoted by either acid or base catalysis, although thermal, uncatalyzed conditions at high temperatures (150-220°C) are also viable.[6][8][9] The operational simplicity and the ready availability of starting materials make it a highly valued method in heterocyclic chemistry.[2]

The overall transformation can be represented as follows:

Caption: General scheme of the Friedländer quinoline synthesis.

The Mechanistic Dichotomy: Aldol vs. Schiff Base Pathways

A key aspect of the Friedländer synthesis is that its precise mechanism can vary depending on the reaction conditions and substrates. Two primary pathways are generally accepted and debated in the literature: one commencing with an aldol condensation and the other with the formation of a Schiff base.[10][11]

Pathway A: Aldol Condensation First

Under many standard acidic or basic conditions, the reaction is believed to initiate with an intermolecular aldol condensation between the two carbonyl partners.[11]

  • Aldol Addition: The enolate of the α-methylene ketone attacks the carbonyl of the o-aminoaryl aldehyde/ketone to form an aldol adduct.

  • Dehydration: This adduct rapidly dehydrates to yield an α,β-unsaturated carbonyl compound.

  • Cyclization (Intramolecular Aza-Michael Addition): The amino group then performs an intramolecular conjugate addition onto the unsaturated system.

  • Final Dehydration: A final molecule of water is eliminated to afford the aromatic quinoline ring.

Pathway B: Schiff Base Formation First

Alternatively, the initial step can be the condensation between the primary amine of the o-aminoaryl component and the carbonyl of the α-methylene partner.

  • Schiff Base (Imine) Formation: The nucleophilic amine attacks the carbonyl group, followed by dehydration to form a Schiff base intermediate.

  • Tautomerization & Cyclization: The Schiff base tautomerizes to an enamine, which then undergoes an intramolecular aldol-type condensation. The enamine attacks the aryl carbonyl group.

  • Dehydration: The resulting cyclic intermediate eliminates water to form the final quinoline product.

G start Reactants (o-Aminoaryl Ketone + Methylene Ketone) aldol 1a. Intermolecular Aldol Condensation start->aldol Pathway A (Aldol First) schiff 1b. Schiff Base (Imine) Formation start->schiff Pathway B (Schiff Base First) adduct 2a. Aldol Adduct Formation aldol->adduct dehydration1 3a. Dehydration to α,β-Unsaturated Ketone adduct->dehydration1 cyclization 4. Intramolecular Cyclization dehydration1->cyclization final_dehydration 5. Final Dehydration cyclization->final_dehydration product Quinoline Product final_dehydration->product schiff_intermediate 2b. Schiff Base Intermediate schiff->schiff_intermediate intramol_aldol 3b. Intramolecular Aldol-type Condensation schiff_intermediate->intramol_aldol intramol_aldol->cyclization

Caption: The two proposed mechanistic pathways of the Friedländer synthesis.

While evidence exists for both routes, recent studies suggest that under typical catalytic conditions, the aldol-first pathway is often the rate-limiting step.[9][11] However, the Schiff base pathway can be favored, particularly when using pre-formed enamines or under specific catalytic conditions designed to promote imine formation.[9]

Optimizing the Synthesis: A Guide to Reaction Parameters

The success of a Friedländer synthesis hinges on the judicious selection of catalysts, solvents, and temperature. Traditional methods often required harsh conditions, leading to lower yields and side reactions, but modern advancements have introduced milder and more efficient alternatives.[4]

Parameter Classical Approach Modern Approach Rationale & Field Insights
Catalyst Strong acids (H₂SO₄, HCl) or bases (NaOH, KOtBu)[1][4]Lewis acids (Yb(OTf)₃, InBr₃, Nd(NO₃)₃)[7], solid acids (Nafion, zeolites)[4][7], iodine, p-TsOH[4][7], nanoparticles[3], MOFs (CuBTC)Modern catalysts offer milder conditions, higher yields, better functional group tolerance, and easier workup. Lewis acids activate the carbonyl group, while solid-supported catalysts facilitate purification and recycling.[3][12][13]
Solvent High-boiling point solvents (ethanol, DMF) or neat conditions.[2]Greener solvents (water, ionic liquids) or solvent-free conditions.[4][7]Solvent-free reactions, often assisted by microwave irradiation, reduce waste and can dramatically shorten reaction times. Ionic liquids can enhance reactivity and influence regioselectivity.[4]
Energy Source Conventional heating (reflux, 80-220°C).[2][8]Microwave (μW) irradiation.[8]Microwave heating provides rapid, uniform energy transfer, often leading to significantly reduced reaction times (minutes vs. hours) and improved yields.[3][8]

The Regioselectivity Challenge with Unsymmetrical Ketones

The most significant limitation of the Friedländer synthesis arises when using an unsymmetrical ketone (e.g., 2-pentanone), which has two distinct α-methylene groups.[4][9] This can lead to the formation of two different constitutional isomers, posing a significant purification challenge.[9]

Strategies to Control Regioselectivity:

  • Activating Groups: The use of β-ketoesters or 1,3-diketones is the most reliable strategy. The more acidic α-methylene group between the two carbonyls reacts preferentially, leading to a single, highly predictable product.[9]

  • Catalyst and Solvent Choice: Regioselectivity can sometimes be tuned by the choice of catalyst and solvent system. For example, some amine catalysts or the use of ionic liquids have been shown to favor the formation of one isomer over the other.[4][5]

  • Substrate Modification: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons can direct the reaction before being removed.[4]

A Validated Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a modern, efficient, and environmentally conscious approach using microwave assistance and a solid acid catalyst, which simplifies purification. This method is adapted from procedures that emphasize green chemistry principles.[3][8]

Objective: Synthesis of 2-methyl-4-phenylquinoline from 2-aminobenzophenone and acetone.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Acetone (2.0 mmol, 0.15 mL)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg)

  • Ethanol (2 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

G start Start step1 1. Combine Reactants (2-Aminobenzophenone, Acetone, p-TsOH, Ethanol) in Vial start->step1 step2 2. Seal Vial & Place in Microwave Reactor step1->step2 step3 3. Irradiate (e.g., 120°C, 10 min) step2->step3 step4 4. Cool to Room Temp. step3->step4 step5 5. Quench Reaction (e.g., with NaHCO₃ solution) step4->step5 step6 6. Extract Product (e.g., with Ethyl Acetate) step5->step6 step7 7. Purify (e.g., Column Chromatography) step6->step7 end End (Isolated Product) step7->end

Caption: Workflow for a microwave-assisted Friedländer synthesis.

Step-by-Step Methodology:

  • Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-aminobenzophenone (197.2 mg, 1.0 mmol), p-toluenesulfonic acid (17.2 mg, 0.1 mmol), and ethanol (2 mL).

  • Addition of Ketone: Add acetone (0.15 mL, 2.0 mmol) to the vial.

  • Reaction: Securely cap the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel containing 10 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure 2-methyl-4-phenylquinoline.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

This self-validating system ensures that the acid catalyst is neutralized before extraction and that the final product is purified to a high degree, which is critical for subsequent applications in drug development.

Applications in Drug Discovery and Beyond

The quinoline nucleus is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2][14] The Friedländer synthesis provides a direct route to this core, enabling the development of drugs with diverse therapeutic applications.

  • Antimalarial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine and mefloquine.[1][15]

  • Anticancer Agents: Many kinase inhibitors used in oncology feature a quinoline ring, which often serves to anchor the molecule in the ATP-binding pocket of the target enzyme.[1] The synthesis of camptothecin analogues has been achieved using Friedländer methodology.[4]

  • Antimicrobial and Antifungal Properties: Functionalized quinolines have demonstrated potent activity against various bacterial and fungal strains.[1]

  • Fluorescent Materials: The rigid, planar, and aromatic nature of the quinoline system makes it an excellent building block for fluorescent probes and organic light-emitting diodes (OLEDs).[2][14]

Conclusion and Future Outlook

For over a century, the Friedländer synthesis has proven to be an indispensable tool for the construction of the quinoline ring system.[2] Its inherent simplicity and broad substrate scope have ensured its continued relevance.[2][9] While challenges such as regioselectivity persist, the development of novel catalysts, green reaction media, and energy-efficient techniques like microwave irradiation has significantly expanded its power and applicability.[3][8] As the demand for complex, functionalized heterocyclic molecules grows in drug discovery and materials science, the continued evolution and application of the Friedländer synthesis are assured, cementing its status as a cornerstone of modern organic chemistry.

References

  • ResearchGate. Friedländer Quinoline Synthesis. Available from: [Link]

  • Dalton Transactions. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Available from: [Link]

  • PMC. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. Available from: [Link]

  • ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Available from: [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

  • YouTube. Friedlander Synthesis of Quinoline Mechanism | Friedlander Reaction | Heterocyclic Compounds 16. Available from: [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. Available from: [Link]

  • YouTube. Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • PMC. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • PMC. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • PubMed. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Available from: [Link]

  • bac-lac.gc.ca. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

  • ACS Publications. Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. Available from: [Link]

  • osip.com. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available from: [Link]

  • TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • Bentham Science Publishers. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Available from: [Link]

  • ResearchGate. Friedländer synthesis of quinoline derivatives. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate from 3-Aminobenzylamine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry, starting from...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry, starting from 3-aminoaniline. This document provides not just a step-by-step protocol but also delves into the underlying chemical principles, safety considerations, and detailed characterization of the final product to ensure scientific rigor and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Their diverse applications span from antimalarial and antibacterial to anticancer and anti-inflammatory therapies. The 4-hydroxyquinoline-3-carboxylate moiety, in particular, is a key pharmacophore found in numerous biologically active molecules. The strategic introduction of an amino group at the 7-position can significantly modulate the compound's physicochemical properties and biological activity, making Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate a target of considerable interest in drug discovery and development programs.

The synthesis described herein utilizes the well-established Gould-Jacobs reaction, a robust and versatile method for the construction of 4-hydroxyquinoline systems from anilines and diethyl ethoxymethylenemalonate (DEEM).[1] This reaction proceeds through a two-step sequence involving an initial condensation followed by a thermal cyclization.

Reaction Mechanism and Pathway

The synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate from 3-aminoaniline via the Gould-Jacobs reaction proceeds through two key stages:

  • Condensation: The reaction is initiated by the nucleophilic attack of the more basic amino group of 3-aminoaniline on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the intermediate, Ethyl 3-((3-aminophenyl)amino)acrylate.

  • Thermal Cyclization: At elevated temperatures, the intermediate undergoes an intramolecular cyclization. The nitrogen of the aniline ring attacks one of the ester carbonyl groups, leading to the formation of the quinoline ring system and elimination of a second molecule of ethanol. The reaction is typically carried out in a high-boiling point solvent to achieve the necessary temperature for cyclization.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3-aminoaniline 3-Aminoaniline Intermediate Ethyl 3-((3-aminophenyl)amino)acrylate 3-aminoaniline->Intermediate Condensation (Heat, -EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp. Solvent, -EtOH)

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-AminoanilineReagent Grade, 98%Sigma-Aldrich
Diethyl ethoxymethylenemalonateReagent Grade, 98%Sigma-Aldrich
Diphenyl etherReagent Grade, 99%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
HexanesACS GradeVWR
Ethyl acetateACS GradeVWR
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions
  • 3-Aminoaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate: Causes skin and eye irritation.[2] Wear appropriate PPE and handle in a fume hood.

  • Diphenyl ether: Can cause irritation. The high temperatures used in the cyclization step require careful handling to avoid burns.

Step-by-Step Procedure

Step 1: Condensation of 3-Aminoaniline with Diethyl Ethoxymethylenemalonate

  • In a clean, dry three-neck round-bottom flask, combine 3-aminoaniline (10.8 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture with stirring to 110-120 °C for 2 hours. During this time, ethanol will be evolved.

  • After 2 hours, allow the reaction mixture to cool to room temperature. The product of this step, the intermediate enamine, is typically used directly in the next step without purification.

Step 2: Thermal Cyclization to Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

  • To the flask containing the crude intermediate from Step 1, add diphenyl ether (100 mL) as a high-boiling solvent.

  • Heat the mixture with vigorous stirring to 240-250 °C. Maintain this temperature for 30-60 minutes. The cyclization reaction will occur, leading to the formation of the quinoline product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature. As the mixture cools, the product will precipitate out of the solution.

  • Add hexanes (100 mL) to the cooled mixture to further precipitate the product and facilitate filtration.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with hexanes (2 x 50 mL) to remove residual diphenyl ether.

  • Dry the product under vacuum to yield crude Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford a crystalline solid.

Characterization and Data Analysis

The identity and purity of the synthesized Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate should be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Appearance Brown solid[3]
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO, sparingly soluble in ethanol
Spectroscopic Data (Predicted and from Analogous Compounds)
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals corresponding to the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm), the aromatic protons, the amino group protons, and the hydroxyl proton. The aromatic protons on the quinoline ring will appear in the range of 6.5-8.0 ppm. The C2-H proton is expected to be a singlet at a downfield chemical shift (around 8.5 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 165-170 ppm), the C4 carbon bearing the hydroxyl group (around 170-175 ppm), and the aromatic carbons of the quinoline ring system.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 233.09.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the O-H stretching of the hydroxyl group (a broad band around 3200-3400 cm⁻¹), the C=O stretching of the ester (around 1680-1720 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the range of 1500-1650 cm⁻¹).

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate from 3-aminoaniline. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable compound for further investigation in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

  • Henriques, M. S. C.; et al. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. 2015 . [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • PrepChem. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

Sources

Application

Preparation of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate: A Detailed Laboratory Protocol and Application Guide

This comprehensive guide provides a detailed protocol for the laboratory synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery programs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step synthetic procedure but also insights into the underlying chemical principles and experimental rationale.

The quinoline core is a prominent structural motif found in a wide array of pharmacologically active compounds, including a number of approved drugs. The specific functionalization at the 7-position with an amino group and the presence of a 4-hydroxy (or its tautomeric 4-oxo form) and a 3-carboxylate ester group make this molecule a versatile intermediate for the synthesis of novel therapeutic agents. The strategic placement of these functional groups allows for further chemical modifications to explore structure-activity relationships (SAR) and develop compounds with tailored biological activities.

This protocol is based on the well-established Gould-Jacobs reaction, a powerful and reliable method for the construction of the 4-hydroxyquinoline ring system.[1] The synthesis commences with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization to yield the desired quinoline framework.[2][3]

Synthetic Strategy and Mechanistic Overview

The synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is achieved through a two-step sequence starting from m-phenylenediamine and diethyl ethoxymethylenemalonate.

Step 1: Condensation. The initial step involves the reaction of one of the amino groups of m-phenylenediamine with diethyl ethoxymethylenemalonate. This reaction proceeds via a nucleophilic attack of the amino group on the electron-deficient double bond of EMME, followed by the elimination of ethanol to form the intermediate, diethyl 2-((3-aminophenyl)amino)methylenemalonate.

Step 2: Thermal Cyclization. The second and final step is a high-temperature intramolecular cyclization of the intermediate. This reaction is typically carried out in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250 °C.[2] The cyclization is a 6-electron electrocyclization process, which, after tautomerization, yields the stable 4-hydroxyquinoline aromatic system.[1]

Regioselectivity: The use of m-phenylenediamine as the starting aniline derivative raises the question of regioselectivity in the cyclization step. The Gould-Jacobs reaction with meta-substituted anilines, particularly those bearing electron-donating groups like the amino group, predominantly yields the 7-substituted 4-hydroxyquinoline isomer.[1] This preference is attributed to the electronic directing effects of the substituent on the aniline ring, which influences the position of the electrophilic attack during the cyclization.

Visualizing the Synthetic Workflow

Synthetic Workflow Figure 1: Overall Synthetic Workflow A m-Phenylenediamine C Condensation Intermediate (Diethyl 2-((3-aminophenyl)amino)methylenemalonate) A->C Condensation ~125-130°C B Diethyl Ethoxymethylenemalonate B->C D Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization ~250-255°C (Diphenyl ether)

Caption: Figure 1: Overall Synthetic Workflow

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )CAS No.PuritySupplierNotes
m-PhenylenediamineC₆H₈N₂108.14108-45-2≥99%Sigma-AldrichStore in a cool, dark place.
Diethyl ethoxymethylenemalonate (EMME)C₁₀H₁₆O₅216.2387-13-8≥98%Sigma-AldrichMoisture sensitive.
Diphenyl etherC₁₂H₁₀O170.21101-84-8≥99%Sigma-AldrichHigh-boiling point solvent.
HexaneC₆H₁₄86.18110-54-3ACS gradeFisher ScientificFor precipitation and washing.
EthanolC₂H₅OH46.0764-17-5AnhydrousFisher ScientificFor recrystallization.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Heating mantle with a stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-aminophenyl)amino)methylenemalonate (Condensation)
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add m-phenylenediamine (10.81 g, 0.1 mol).

  • Heat the flask in a heating mantle to melt the m-phenylenediamine (m.p. 63-65 °C).

  • Once the m-phenylenediamine is molten and stirring, add diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol) dropwise via a dropping funnel over a period of 30 minutes. The addition is exothermic, and the temperature of the reaction mixture should be maintained between 125-130 °C.

  • After the addition is complete, continue to heat the reaction mixture at 125-130 °C for an additional 1 hour with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 1 hour, the reaction to form the intermediate is considered complete. The crude intermediate can be used directly in the next step without further purification.

Rationale: This initial condensation step is crucial for forming the acyclic precursor to the quinoline ring. The reaction is typically performed neat (without a solvent) to drive the reaction forward by the removal of the ethanol byproduct. Careful temperature control is important to prevent polymerization or side reactions of the diamine.

Step 2: Synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (Thermal Cyclization)
  • To the flask containing the crude diethyl 2-((3-aminophenyl)amino)methylenemalonate, add diphenyl ether (100 mL).

  • Replace the reflux condenser with a distillation setup to remove any remaining ethanol from the previous step.

  • Heat the reaction mixture with vigorous stirring. The temperature should be gradually increased to 250-255 °C. Ethanol will distill off during this process.

  • Once the temperature reaches 250-255 °C, maintain this temperature for 2 hours to effect the cyclization. The product will begin to precipitate out of the hot diphenyl ether.

  • After 2 hours, turn off the heating and allow the reaction mixture to cool to room temperature.

  • Once cooled, add hexane (100 mL) to the flask to further precipitate the product and to reduce the viscosity of the diphenyl ether.

  • Stir the mixture for 30 minutes, then collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with hexane (3 x 50 mL) to remove any residual diphenyl ether.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Rationale: The high temperature of this step provides the necessary activation energy for the intramolecular cyclization. Diphenyl ether is an excellent high-boiling, inert solvent for this transformation. The addition of hexane upon cooling is a critical work-up step that facilitates the complete precipitation of the product and aids in its separation from the high-boiling solvent.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.

Product Characterization and Validation

The identity and purity of the synthesized Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Weight 232.24 g/mol
Appearance Brown solid
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO, sparingly soluble in ethanol

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.5-12.5 (s, 1H, OH), 8.5-8.7 (s, 1H, H-2), 7.8-8.0 (d, 1H, H-5), 6.8-7.0 (dd, 1H, H-6), 6.6-6.8 (d, 1H, H-8), 5.5-6.0 (br s, 2H, NH₂), 4.1-4.3 (q, 2H, OCH₂CH₃), 1.2-1.4 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~170 (C=O, ester), ~165 (C-4), ~150 (C-7), ~145 (C-8a), ~140 (C-2), ~125 (C-5), ~115 (C-4a), ~110 (C-6), ~100 (C-8), ~100 (C-3), ~60 (OCH₂CH₃), ~15 (OCH₂CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H and O-H stretching), ~1700 (C=O stretching, ester), ~1650 (C=O stretching, quinolone), 1620-1580 (C=C and C=N stretching).

  • Mass Spectrometry (ESI+): m/z = 233.09 [M+H]⁺.

Note: The exact chemical shifts and peak multiplicities may vary slightly. The provided data is based on typical values for similar quinoline structures.

Safety Precautions

  • m-Phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate: Corrosive and causes severe skin burns and eye damage. Handle with care using appropriate PPE.

  • Diphenyl ether: Can cause skin and eye irritation. The high temperatures used in the cyclization step require careful handling to avoid burns.

  • Hexane: Flammable liquid and vapor. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate. The Gould-Jacobs reaction is a robust transformation that allows for the efficient construction of the quinoline core. The resulting product is a valuable building block for the development of novel compounds with potential therapeutic applications. The detailed experimental procedure, coupled with the rationale behind each step and the expected characterization data, should enable researchers to successfully synthesize and validate this important chemical entity.

References

  • Weiss, R. Org. Synth. Coll.1943, 2, 61.
  • Clark, T. J. J. Chem. Educ.1971, 48, 554.
  • PrepChem.com. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021, 26(1), 163.
  • PMC. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. J Biomed Sci2018, 25, 43.
  • VCU Scholars Compass. A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • ResearchGate.
  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • ResearchGate.
  • MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules2022, 27(19), 6296.
  • PubMed. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods Mol Biol2020, 2104, 157-178.
  • ResearchGate. (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (4g).
  • NIH. Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein J Org Chem2010, 6, 60.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.2014.
  • ResearchGate. Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties.
  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis.

Sources

Method

Purification of "Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate" by recrystallization

Application Note & Protocol Topic: High-Purity Recovery of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate via Optimized Recrystallization Abstract Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a pivotal heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Purity Recovery of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate via Optimized Recrystallization

Abstract

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules. The purity of this intermediate is critical for the efficiency of subsequent synthetic steps and the impurity profile of the final active pharmaceutical ingredient. This document provides a comprehensive guide to the purification of crude Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate using the recrystallization technique. It details the principles of solvent selection, a step-by-step protocol for both small-scale screening and bulk purification, methods for purity validation, and a troubleshooting guide. The causality behind experimental choices is explained to empower researchers to adapt and optimize the protocol for their specific needs.

Principle of Recrystallization

Recrystallization is a powerful purification technique for crystalline solids based on the principle of differential solubility.[1] An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will exhibit significantly lower solubility for the target compound at cooler temperatures.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to a supersaturated state. This induces the formation of a crystal lattice. The slow, controlled cooling allows for the selective incorporation of the target molecules into the growing crystal structure, while impurities remain in the "mother liquor" (the surrounding solution). The final pure crystals are then isolated by filtration.

Analyte Characterization: Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

A thorough understanding of the compound's properties is essential for developing a robust purification protocol.

Physicochemical Properties
PropertyValueSource
IUPAC Name Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate-
CAS Number 85368-92-9[2]
Molecular Formula C12H12N2O3-
Molecular Weight 232.24 g/mol -
Appearance Brown solid[2]
Boiling Point 405.8 ± 40.0 °C (Predicted)[2]
Density 1.351 ± 0.06 g/cm³ (Predicted)[2]
Common Impurities

The impurities present in the crude product are largely dependent on the synthetic route employed. A common synthesis involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by a cyclization reaction.[3] Potential impurities could include:

  • Unreacted starting materials (e.g., 3-aminoaniline derivative).

  • Side-products from incomplete cyclization.

  • Polymers or tars formed at high reaction temperatures.

  • Salts from work-up procedures.

Protocol: Solvent System Selection

The choice of solvent is the most critical parameter for successful recrystallization.[1] An ideal solvent should meet several criteria.[4]

Criteria for an Ideal Solvent:
  • High Solute Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Does Not React with the Solute: The solvent must be chemically inert.[4]

  • Appropriate Boiling Point: The boiling point should be high enough to achieve sufficient solubility but low enough for easy removal from the purified crystals.[5]

  • Volatile: Allows for easy drying of the isolated crystals.[4]

Recommended Solvents for Screening

Based on the polar nature of the quinoline core, the amino group, and the hydroxyl group, polar solvents are a logical starting point. Common solvents for quinoline derivatives include alcohols and solvent mixtures.[6]

Solvent/SystemRationale
Ethanol Often a good starting point for polar, aromatic compounds.[7]
Methanol Higher polarity than ethanol; may show different solubility characteristics.
Isopropanol Lower polarity than ethanol; may reduce solubility at room temperature.
Ethanol/Water A mixed solvent system. Water acts as an anti-solvent, reducing solubility upon cooling.
Acetone A polar aprotic solvent that can be effective.[7]
Ethyl Acetate A moderately polar solvent; may be suitable if other solvents are too effective.[8]
Small-Scale Solvent Screening Protocol
  • Place approximately 50 mg of the crude solid into a small test tube.

  • Add a candidate solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature. An ideal solvent will show poor solubility.[1]

  • If the solid does not dissolve at room temperature, heat the test tube in a water bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.

Protocol: Bulk Recrystallization Workflow

This protocol is designed for the purification of multi-gram quantities of the crude product. Ethanol is often a suitable solvent for this class of compounds.

Workflow Diagram

G cluster_setup Preparation cluster_process Recrystallization Process cluster_output Result Crude Crude Compound Solvent Select Solvent Dissolve 1. Dissolution (Add crude to boiling solvent) Solvent->Dissolve HotFilt 2. Hot Filtration (If insoluble impurities exist) Dissolve->HotFilt Cool 3. Cooling (Slow cooling to RT, then ice bath) HotFilt->Cool Isolate 4. Isolation (Vacuum filtration) Cool->Isolate Wash 5. Washing (Rinse with ice-cold solvent) Isolate->Wash Dry 6. Drying (Vacuum oven) Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Recrystallization workflow for Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

Step-by-Step Methodology
  • Dissolution:

    • Place 10.0 g of crude Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate into a 500 mL Erlenmeyer flask.

    • Add approximately 150 mL of ethanol to the flask.

    • Heat the mixture to a gentle boil on a hot plate with magnetic stirring.

    • Continue adding ethanol in small portions until the solid completely dissolves. Rationale: Using an Erlenmeyer flask minimizes solvent evaporation. Adding just enough solvent to dissolve the compound ensures the solution is saturated, which is critical for good recovery.

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration.[9]

    • Pre-heat a funnel with fluted filter paper by pouring boiling solvent through it.

    • Quickly filter the hot, saturated solution into a clean, pre-warmed Erlenmeyer flask. Rationale: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Rationale: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Press the crystals down firmly with a clean stopper to remove as much mother liquor as possible.

  • Washing:

    • With the vacuum still applied, wash the crystal cake with a small amount (2 x 15 mL) of ice-cold ethanol. Rationale: Washing with a cold, fresh solvent removes any adhering mother liquor that contains dissolved impurities. The solvent must be cold to minimize re-dissolving the purified product.

  • Drying:

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

Validation of Purity

The success of the recrystallization must be verified through analytical methods.

  • Melting Point Analysis: A pure compound will have a sharp and higher melting point compared to the impure starting material.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified product, and the mother liquor on a TLC plate. A successful purification will show a single, strong spot for the purified product, while the mother liquor will contain spots corresponding to impurities.

  • Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.

Troubleshooting

ProblemProbable Cause(s)Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.[10][11]Re-heat the solution and boil off some of the solvent to increase concentration. Allow to cool again.[10]
The solution is supersaturated.[11]Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal of the pure compound.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the compound is highly impure.[11]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool very slowly. Consider switching to a different solvent system.[11]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals (which may be less pure). Choose a solvent in which the compound is less soluble when cold.
Crystals are Colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Caution: Use sparingly as charcoal can adsorb the desired product.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Compound Handling: Quinoline derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13][14] Handle in a well-ventilated area or a chemical fume hood.[14] Avoid creating dust.

  • Solvent Handling: Organic solvents are typically flammable. Keep away from open flames and ignition sources. Use a fume hood to avoid inhaling vapors.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. CN103664892B - The crystallization of quinoline.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • Reddit. Recrystallization Issues : r/Chempros. Available from: [Link]

  • Journal of the American Chemical Society. Synthesis of derivatives of quinoline. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 8-Hydroxyquinoline. Available from: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • YouTube. Recrystallization and Melting Point Analysis. Available from: [Link]

  • Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Journal of Medicinal Chemistry. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

Sources

Application

The Versatile Building Block: Ethyl 7-Amino-4-hydroxyquinoline-3-carboxylate as a Gateway to Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the core of numerous therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents and functional materials. Among the vast array of quinoline derivatives, ethyl 7-amino-4-hydroxyquinoline-3-carboxylate emerges as a particularly valuable and versatile intermediate. Its trifunctional nature, possessing an amino group, a hydroxyl group, and an ester moiety, offers a rich platform for a diverse range of chemical transformations, paving the way for the synthesis of novel and complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis of this key intermediate and delineates detailed protocols for its application in the construction of various fused quinoline heterocycles with significant potential in drug discovery and beyond.

The Strategic Advantage of Ethyl 7-Amino-4-hydroxyquinoline-3-carboxylate

The strategic placement of the amino and hydroxyl groups on the quinoline core of ethyl 7-amino-4-hydroxyquinoline-3-carboxylate allows for a variety of cyclization reactions with bifunctional reagents. This ortho-relationship between the amine and the aromatic ring system, coupled with the reactivity of the 4-hydroxyquinoline tautomer, is the cornerstone of its utility. The ester group at the 3-position can be further manipulated, offering an additional site for diversification. This unique combination of reactive sites makes it an ideal precursor for constructing fused heterocyclic systems such as pyrimido[4,5-b]quinolines, thiazolo[5,4-b]quinolines, pyrazolo[4,3-b]quinolines, and triazino[4,5-b]quinolines, all of which are scaffolds of significant pharmacological interest.

Synthesis and Characterization of the Intermediate

The synthesis of ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is typically achieved through a two-step sequence starting from the readily available ethyl 4-hydroxyquinoline-3-carboxylate. This involves an electrophilic nitration at the 7-position, followed by the reduction of the resulting nitro group to the desired amine.

Protocol 1: Synthesis of Ethyl 7-Nitro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established procedures for the nitration of quinoline derivatives.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add ethyl 4-hydroxyquinoline-3-carboxylate to the cold sulfuric acid with continuous stirring until complete dissolution.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature below 10 °C. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated yellow solid, ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate, is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure product.

Protocol 2: Synthesis of Ethyl 7-Amino-4-hydroxyquinoline-3-carboxylate

The reduction of the nitro group is a standard transformation, with several effective methods available. Catalytic hydrogenation is a clean and efficient option.

Materials:

  • Ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate

  • Ethanol or Methanol

  • Palladium on Carbon (10% Pd/C) or Raney Nickel

  • Hydrogen gas (H₂)

  • Celatom® or filter aid

Procedure:

  • In a hydrogenation flask, dissolve ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C or Raney Nickel to the solution.

  • Connect the flask to a hydrogenation apparatus and purge the system with nitrogen or argon, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 4-8 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celatom® or another filter aid to remove the catalyst. Wash the filter cake with the solvent used for the reaction.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Characterization of Ethyl 7-Amino-4-hydroxyquinoline-3-carboxylate

The structure of the synthesized intermediate should be confirmed by standard spectroscopic methods.

Spectroscopic Data Expected Values
¹H NMR Signals corresponding to the aromatic protons of the quinoline ring, a singlet for the C2-H, and signals for the ethyl ester group. The amino group protons will appear as a broad singlet.
¹³C NMR Resonances for the carbon atoms of the quinoline core, the ester carbonyl, and the ethyl group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₂N₂O₃ (232.24 g/mol ).
Infrared (IR) Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C=O stretching (ester), and aromatic C-H and C=C stretching.

Application in the Synthesis of Novel Heterocycles

The true power of ethyl 7-amino-4-hydroxyquinoline-3-carboxylate lies in its ability to serve as a scaffold for building more complex heterocyclic systems. The following protocols detail its use in the synthesis of several important classes of fused quinolines.

Synthesis of Pyrimido[4,5-b]quinolines

Pyrimido[4,5-b]quinolines are known for their diverse biological activities, including anticancer and kinase inhibitory properties.[1][2][3]

This protocol involves the cyclocondensation of the aminoquinoline intermediate with a suitable one-carbon synthon, such as formamide or urea.

Materials:

  • Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

  • Formamide or Urea

  • High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, or Dowtherm A)

Procedure:

  • In a round-bottom flask, combine ethyl 7-amino-4-hydroxyquinoline-3-carboxylate with an excess of formamide or a slight excess of urea.

  • Add a high-boiling point solvent if necessary to facilitate the reaction.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the mixture into water to induce precipitation.

  • Wash the crude product with water and a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.

  • Further purification can be achieved by recrystallization.

Pyrimidoquinoline_Synthesis Intermediate Ethyl 7-Amino-4-hydroxy- quinoline-3-carboxylate Product Pyrimido[4,5-b]quinoline Derivative Intermediate->Product Cyclocondensation (High Temperature) Reagent Formamide or Urea Reagent->Product

Synthesis of Thiazolo[5,4-b]quinolines

Thiazolo[5,4-b]quinolines are another class of heterocyclic compounds with potential biological applications.

This synthesis can be achieved through a reaction with a thiocyanate source followed by cyclization.

Materials:

  • Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid

Procedure:

  • Dissolve ethyl 7-amino-4-hydroxyquinoline-3-carboxylate in glacial acetic acid.

  • Add potassium thiocyanate or ammonium thiocyanate to the solution and stir.

  • Cool the mixture in an ice bath and slowly add a solution of bromine in acetic acid or N-bromosuccinimide portion-wise.

  • After the addition, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate or ammonia solution).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The intermediate thiocyanato-quinoline can then be cyclized by heating in a suitable solvent or by treatment with an acid to yield the thiazolo[5,4-b]quinoline derivative.

Thiazoloquinoline_Synthesis Intermediate Ethyl 7-Amino-4-hydroxy- quinoline-3-carboxylate Product Thiazolo[5,4-b]quinoline Derivative Intermediate->Product Thiocyanation & Cyclization Reagents 1. KSCN, Br₂ 2. Heat/Acid Reagents->Product

Synthesis of Pyrazolo[4,3-b]quinolines

Pyrazolo[4,3-b]quinolines are of interest due to their potential as kinase inhibitors and anti-inflammatory agents.[4]

This protocol involves diazotization of the amino group followed by a cyclization reaction.

Materials:

  • Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • A suitable active methylene compound (e.g., ethyl acetoacetate)

  • Sodium acetate

Procedure:

  • Dissolve ethyl 7-amino-4-hydroxyquinoline-3-carboxylate in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of an active methylene compound (e.g., ethyl acetoacetate) and sodium acetate in ethanol.

  • Slowly add the cold diazonium salt solution to the solution of the active methylene compound with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • The resulting azo compound can be isolated and then cyclized by heating in a high-boiling solvent or by treatment with a dehydrating agent to form the pyrazolo[4,3-b]quinoline.

Pyrazoloquinoline_Synthesis Intermediate Ethyl 7-Amino-4-hydroxy- quinoline-3-carboxylate Product Pyrazolo[4,3-b]quinoline Derivative Intermediate->Product Diazotization & Cyclization Reagents 1. NaNO₂, HCl 2. Active Methylene Cmpd. 3. Cyclization Reagents->Product

Synthesis of Triazino[4,5-b]quinolines

Triazinoquinolines represent another important class of fused heterocycles with potential applications in medicinal chemistry.

This synthesis can be achieved through the reaction of the aminoquinoline with a dicarbonyl compound or its equivalent, followed by cyclization.

Materials:

  • Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

  • A suitable 1,2-dicarbonyl compound (e.g., glyoxal) or a precursor.

  • Acetic acid or another suitable solvent.

Procedure:

  • Dissolve ethyl 7-amino-4-hydroxyquinoline-3-carboxylate in a suitable solvent such as acetic acid.

  • Add the 1,2-dicarbonyl compound (or its bisulfite adduct) to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent to obtain the pure triazino[4,5-b]quinoline derivative.

Triazinoquinoline_Synthesis Intermediate Ethyl 7-Amino-4-hydroxy- quinoline-3-carboxylate Product Triazino[4,5-b]quinoline Derivative Intermediate->Product Condensation & Cyclization Reagent 1,2-Dicarbonyl Compound Reagent->Product

Conclusion

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a highly valuable and versatile intermediate that provides a convenient entry point to a wide range of novel fused heterocyclic systems. The protocols outlined in this guide offer a solid foundation for researchers to synthesize this key building block and explore its potential in creating diverse molecular architectures. The ability to readily access complex quinoline-based heterocycles is of paramount importance in the ongoing quest for new therapeutic agents and advanced materials. The strategic application of this intermediate will undoubtedly continue to fuel innovation in chemical synthesis and drug discovery.

References

  • Al-Dweik, M. R., et al. (2012). Heterocycles [h]-fused to 4-oxoquinoline-3-carboxylic acid. Part VII: Synthesis of some 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids and esters. Monatshefte für Chemie - Chemical Monthly, 143(2), 221-227. [Link]

  • El-Gazzar, A. R. B. A., et al. (2023). Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228535. [Link]

  • Hassan, A. A., et al. (2023). Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Molecules, 28(24), 8031. [Link]

  • Kaur, H., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega, 7(14), 11843-11856. [Link]

  • Lipeeva, A. V., et al. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][5][6]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. International Journal of Molecular Sciences, 23(7), 3623. [Link]

  • Mekky, A. E. M., et al. (2020). Synthetic methodology of pyrimido[4,5‐b]quinoline derivatives. Journal of Heterocyclic Chemistry, 57(6), 2345-2364. [Link]

  • Mphahlele, M. J., et al. (2022). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 27(15), 4785. [Link]

  • Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • Said, M. M., et al. (2014). Synthesis of new pyrazole, triazole, and thiazolidine-pyrimido [4, 5-b] quinoline derivatives with potential antitumor activity. Archiv der Pharmazie, 347(1), 45-54. [Link]

  • Taylor, R. D., et al. (2014). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules, 19(10), 15845-15875. [Link]

  • Wood, H. B., et al. (1951). Thiazolo[5,4-c]isoquinolines: II. The Synthesis of Thiazolo[5,4-c]isoquinoline. Journal of the American Chemical Society, 73(6), 2823-2826. [Link]

Sources

Method

Application Notes and Protocols: In Vitro Characterization of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The 4-hydroxyquinoline-3-carboxylate core, in particular, has been identified as a key pharmacophore in compounds targeting various cellular processes. This document provides a detailed guide for the in vitro evaluation of a novel derivative, Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate , postulating its potential as a modulator of cellular signaling pathways, such as protein kinases, which are frequently implicated in proliferative diseases.

These application notes are designed for researchers and drug development professionals, offering a strategic and experimentally robust framework for the initial characterization of this compound. We will detail protocols for assessing its impact on cell viability, its direct engagement with intracellular protein targets, and its specific activity in a functional enzymatic assay.

Postulated Mechanism of Action and Investigative Workflow

Based on the prevalence of the quinoline scaffold in kinase inhibitors, we hypothesize that Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate may exert its biological effects through the inhibition of a protein kinase. The following experimental workflow is designed to systematically investigate this hypothesis.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Activity A Cell Viability Assay (MTT) Determine cytotoxic/cytostatic concentration range (IC50). B Cellular Thermal Shift Assay (CETSA) Confirm direct binding to intracellular target(s). A->B Proceed if cellular activity is observed C In Vitro Kinase Assay Quantify inhibitory activity against a specific kinase (e.g., a known oncogenic kinase). B->C Proceed if target stabilization is confirmed G A Treat cells with compound or vehicle control B Harvest and lyse cells A->B C Aliquot lysate and apply heat gradient B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect supernatant (soluble fraction) D->E F Quantify target protein (e.g., Western Blot) E->F G Plot melting curves and observe thermal shift F->G

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Functional Validation with an In Vitro Kinase Assay

Scientific Rationale: Following the confirmation of direct target engagement, a functional assay is essential to determine the compound's effect on the target's activity. An in vitro kinase assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. [3]This provides a quantitative measure of the compound's potency (e.g., IC50 for enzymatic inhibition).

Detailed Protocol: In Vitro Kinase Assay
  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT). [4] * Prepare a solution of the recombinant active kinase of interest in kinase buffer.

    • Prepare a solution of the specific peptide or protein substrate for the kinase.

    • Prepare an ATP solution (e.g., 100 µM) in a buffer containing MgCl2 (e.g., 10 mM). [4]

  • Assay Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (or vehicle control).

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/MgCl2 solution to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Phosphorylation:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include:

      • Radiometric assays: Using [γ-32P]ATP and measuring radioactivity incorporated into the substrate.

      • Fluorescence-based assays: Using phosphospecific antibodies or coupled enzyme systems.

      • Luminescence-based assays: Such as Kinase-Glo®, which measures the amount of remaining ATP.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation
Compound Conc. (µM)Kinase Activity (%)% Inhibition
0 (Vehicle)1000
0.01955
0.17525
15248
101585
100595

This is example data. Actual results may vary.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate. By systematically evaluating its effects on cell viability, confirming target engagement, and quantifying its functional activity, researchers can build a robust data package to support further preclinical development. Positive results from these assays would warrant expansion into broader kinase profiling, investigation of downstream signaling effects, and eventual evaluation in in vivo models.

References

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3564. [Link]

  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9286–9301. [Link]

  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (2021). Pharmaceuticals, 14(11), 1145. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 193–210. [Link]

  • In vitro NLK Kinase Assay. (2012). Bio-protocol, 2(18), e265. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2013). Molecules, 18(10), 12591–12606. [Link]

  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. (2013). Molecules, 18(12), 15095–15115. [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • In vitro kinase assay. (2022). Bio-protocol, 12(17), e4495. [Link]

  • In vitro kinase assay v1. (2023). protocols.io. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(15), e4480. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(7), 1648. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1), 2326989. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2013). Current Medicinal Chemistry, 20(4), 581–604. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2022). Molecules, 27(19), 6653. [Link]

Sources

Application

High-Throughput Screening of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Derivatives: A Strategic Guide to Hit Identification

An Application Note for Drug Discovery Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimalarial,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] This application note presents a comprehensive, field-proven strategy for the high-throughput screening (HTS) of a focused library of "Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate" derivatives. We provide a detailed framework, from library preparation and assay design to data analysis and hit validation, designed for researchers and scientists in drug development. The protocols herein are structured as a self-validating system, emphasizing robust quality control and statistical rigor to ensure the identification of high-quality, reproducible hits for downstream lead optimization.

Introduction: The Quinoline Scaffold as a Privileged Structure

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast numbers of chemical compounds to identify those that modulate a specific biological target or pathway.[3][4][5] The process leverages automation, miniaturization, and sensitive detection methods to conduct millions of tests, accelerating the identification of "hits" that serve as starting points for drug design.[6][7]

The 4-aminoquinoline core, and specifically derivatives of ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, represents a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. Quinoline derivatives have a rich history in medicine, forming the basis of drugs for a wide range of diseases.[2] The strategic derivatization of the ethyl 7-amino-4-hydroxyquinoline-3-carboxylate core allows for the systematic exploration of its structure-activity relationship (SAR), with the goal of discovering novel compounds with enhanced potency, selectivity, and favorable pharmacological properties.

The HTS Cascade: A Multi-Tiered Approach to Hit Identification

A successful screening campaign is not a single experiment but a logical, tiered progression designed to efficiently triage a large library down to a small number of well-characterized lead candidates. This "screening cascade" minimizes resource expenditure by using broader, less expensive assays first and reserving more complex, information-rich assays for a smaller number of promising compounds.

Our proposed cascade consists of three main stages: Primary Screening, Confirmatory Screening, and a parallel Counter-Screening/Selectivity assessment.

HTS_Cascade cluster_0 Screening Funnel Compound_Library Compound Library (Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Derivatives) Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Cell-Based Proliferation Assay Compound_Library->Primary_Screen Primary_Hits Primary 'Hits' (Compounds meeting activity threshold, e.g., >50% inhibition) Primary_Screen->Primary_Hits Hit Identification Confirmatory_Screen Confirmatory Screen (Dose-Response Assay) Primary_Hits->Confirmatory_Screen Counter_Screen Counter & Selectivity Screens (e.g., Normal Cell Line Cytotoxicity) Primary_Hits->Counter_Screen Confirmed_Hits Confirmed Hits (IC50 Potency Determined) Confirmatory_Screen->Confirmed_Hits Potency Ranking Lead_Candidates Lead Candidates for Downstream Optimization Confirmed_Hits->Lead_Candidates Counter_Screen->Confirmed_Hits Eliminate False Positives & Assess Selectivity

Caption: The High-Throughput Screening (HTS) Cascade.

Library Preparation and Management

The integrity of the screening data is fundamentally dependent on the quality of the compound library. Proper handling and preparation are critical.

  • Solubilization: All derivatives should be solubilized in high-purity, anhydrous dimethyl sulfoxide (DMSO) to a standard stock concentration, typically 10 mM. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Plating: Using automated liquid handlers, the stock solutions are transferred to master plates (e.g., 384-well format). From these, "assay-ready" plates are created by dispensing nanoliter volumes of the compounds into the final assay plates, which will then receive cells and reagents.

  • Storage: Master plates should be sealed and stored at -20°C or -80°C to prevent degradation and solvent evaporation. Minimize freeze-thaw cycles.

Detailed Experimental Protocols

The following protocols are designed for a 384-well plate format, which offers a good balance between throughput, reagent consumption, and data quality.[8]

Protocol 4.1: Primary Screen - Cell-Based Antiproliferative Assay

This assay identifies compounds that inhibit the growth or induce the death of a cancer cell line (e.g., HeLa, A549, MCF-7). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust choice, as it measures ATP levels, an indicator of metabolically active cells.

Causality: We select a cell-based assay as the primary screen because it provides a holistic view of a compound's effect, capturing multiple potential mechanisms of action (e.g., cytotoxicity, cell cycle arrest) in a physiologically relevant environment.[9][10]

Workflow Diagram:

Assay_Workflow cluster_workflow Primary Assay Workflow (384-well plate) start Start step1 1. Seed Cells (e.g., 2000 cells/well in 40 µL media) start->step1 step2 2. Incubate (24 hours, 37°C, 5% CO2) step1->step2 step3 3. Compound Addition (e.g., 100 nL from assay-ready plate) Final Conc. = 10 µM step2->step3 step4 4. Incubate (48-72 hours, 37°C, 5% CO2) step3->step4 step5 5. Equilibrate Plate (30 min at Room Temp) step4->step5 step6 6. Add Reagent (20 µL CellTiter-Glo®) step5->step6 step7 7. Mix & Incubate (10 min at Room Temp) step6->step7 step8 8. Read Luminescence (Plate Reader) step7->step8 end_node End: Raw Data Acquired step8->end_node

Caption: Step-by-step workflow for the primary cell-based screen.

Step-by-Step Methodology:

  • Cell Seeding: Using a multichannel pipette or automated dispenser, seed a cancer cell line (e.g., HeLa) into 384-well clear-bottom, white-walled plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Addition: Transfer approximately 100 nL of the library compounds from the assay-ready plates to the cell plates using a pintool or acoustic dispenser. This achieves a final screening concentration of ~10 µM.

    • Controls: Each plate must contain controls:

      • Negative Control: Wells with cells treated only with DMSO (0.1% final concentration). Defines 0% inhibition.

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine). Defines 100% inhibition.

  • Incubation: Return plates to the incubator for 48-72 hours.

  • Reagent Addition: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to all wells.

  • Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 4.2: Confirmatory Dose-Response Assay

Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀).

  • Serial Dilution: For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO in a 96- or 384-well plate. The concentration range should bracket the expected IC₅₀ (e.g., from 30 µM down to 1.5 nM).

  • Assay Execution: Repeat the cell-based assay protocol described in 4.1, but instead of a single concentration, add the serial dilutions of the hit compounds to the cell plates.

  • Data Analysis: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[11]

Assay Validation and In-Process Quality Control

For an HTS campaign to be trustworthy, the assay itself must be validated before screening the full library.[8][12] Statistical metrics are used to assess the quality and robustness of the assay.[5]

Causality: The Z'-factor is the gold standard for HTS assay validation because it incorporates both the dynamic range of the signal (difference between positive and negative controls) and the data variation associated with those signals. A Z'-factor above 0.5 indicates a large separation band between the controls, making it an excellent assay for reliably identifying hits.

Parameter Formula Acceptance Criterion Interpretation
Signal-to-Background (S/B) Mean(Signal_pos) / Mean(Signal_neg)> 3Measures the dynamic range of the assay.
Signal-to-Noise (S/N) (Mean(Signal_pos) - Mean(Signal_neg)) / SD(Signal_neg)> 10Measures the separation between controls relative to the noise in the baseline.
Z'-Factor 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]> 0.5 A measure of assay robustness and suitability for HTS. Combines dynamic range and data variability.

SD = Standard Deviation; pos = positive control; neg = negative control

These parameters should be calculated for each screening plate to monitor assay performance in real-time. Plates that fail to meet the Z' > 0.5 criterion should be flagged and potentially repeated.

Data Analysis and Hit Selection

The goal of data analysis is to transform raw luminescence readings into a decision: is this compound a "hit"?

  • Data Normalization: Raw data from each test well is normalized to the on-plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - [ (Signal_test - Mean_neg) / (Mean_pos - Mean_neg) ])

  • Hit Selection: A "hit" is defined as any compound that meets a pre-defined activity threshold. A common and statistically sound approach is to set the hit threshold at three times the standard deviation of the negative (DMSO) control population. For a cell viability screen, a threshold of >50% inhibition is also frequently used.

  • Data Review: It is crucial to visually inspect the data. Outliers, which are data points that do not fall within the expected range, can be misinterpreted as hits.[13] Robust statistical methods can help minimize their impact.[13]

Conclusion

This application note provides a robust and scientifically grounded framework for the high-throughput screening of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate derivatives. By implementing a tiered screening cascade, employing validated and quality-controlled protocols, and using rigorous statistical analysis, researchers can efficiently and confidently identify promising hit compounds. These hits, characterized by confirmed, dose-dependent activity, will serve as high-quality starting points for the subsequent stages of the drug discovery pipeline, including medicinal chemistry optimization and mechanistic studies.

References

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • Eurofins. (2024). High-Throughput Screening for Discovery of Novel Solid Forms. Available at: [Link]

  • Opentrons. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. Available at: [Link]

  • faCellitate. (2022). High throughput screening. Available at: [Link]

  • YouTube. (2024). High throughput screening techniques in the pharmaceutical industry. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Available at: [Link]

  • Parham, F., et al. (2011). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Opinion in Biotechnology. Available at: [Link]

  • National Institutes of Health. (2007). Guidance for Assay Development & HTS. Available at: [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Available at: [Link]

  • PubMed. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Available at: [Link]

  • BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). Available at: [Link]

  • ResearchGate. (2014). (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. Available at: [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. PubMed. Available at: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • SPIE Digital Library. (2002). Comprehensive Analysis of High-Throughput Screening Data. Available at: [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available at: [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxyquinoline-3-carboxylates

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinoline-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. Our focus is on providing practical, experience-driven insights to help you overcome common challenges and optimize your reaction outcomes.

Introduction to 4-Hydroxyquinoline-3-carboxylate Synthesis

The 4-hydroxyquinoline-3-carboxylate core is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial agents, including the fluoroquinolones.[1] Its synthesis is most commonly achieved through thermal cyclization reactions, with the Gould-Jacobs and Conrad-Limpach-Knorr reactions being the most established methods.[2][3] These reactions, while powerful, are often plagued by side reactions and require careful optimization to achieve high yields and purity. This guide will address the most frequently encountered issues in these syntheses.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Gould-Jacobs Reaction Issues

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[4][5]

Question 1: My Gould-Jacobs reaction is resulting in a low yield of the desired 4-hydroxyquinoline-3-carboxylate, with a significant amount of a dark, tarry byproduct. What is happening and how can I fix it?

Answer: This is a classic issue in Gould-Jacobs cyclizations, often stemming from either incomplete reaction or decomposition at high temperatures. The high temperatures required for the thermal cyclization (often >250 °C) can lead to product decomposition and the formation of undesirable side reactions.[3]

Causality and Troubleshooting Steps:

  • Incomplete Cyclization: The initial condensation between the aniline and the malonic ester derivative to form the anilidomethylenemalonate intermediate is typically facile.[6] However, the subsequent thermal intramolecular cyclization requires high temperatures to proceed efficiently.[6] If the temperature is too low or the reaction time is too short, you will isolate the uncyclized intermediate.

    • Solution: Ensure your reaction temperature is consistently maintained at the optimal level for your specific substrate. The use of a high-boiling, inert solvent such as Dowtherm A or mineral oil can help to maintain a stable high temperature and improve yields compared to solvent-free conditions.[7] Microwave-assisted synthesis can also be an effective strategy to rapidly reach the required high temperatures, potentially reducing reaction times and byproduct formation.[8]

  • Thermal Decomposition: Many organic molecules are not stable at the high temperatures required for the Gould-Jacobs cyclization. This can lead to the formation of complex, often intractable, mixtures of byproducts.

    • Solution: Carefully control the reaction temperature and time. Do not overheat or prolong the reaction unnecessarily. Consider using a solvent to moderate the temperature and prevent localized overheating. In some cases, a lower temperature for a longer duration may be preferable to a very high temperature for a short period.

  • Atmosphere Control: Reactions at high temperatures are susceptible to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Workflow for Optimizing Gould-Jacobs Cyclization:

cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Low Yield of 4-Hydroxyquinoline-3-carboxylate analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis incomplete Incomplete Cyclization (Intermediate Detected) analysis->incomplete Intermediate is major component decomposition Significant Decomposition (Tarry Byproducts) analysis->decomposition Complex mixture/tar solution1 Increase Reaction Temperature and/or Time incomplete->solution1 solution2 Use High-Boiling Inert Solvent (e.g., Dowtherm A) incomplete->solution2 solution3 Employ Microwave Synthesis incomplete->solution3 decomposition->solution2 solution4 Optimize Temperature and Time (Avoid Overheating) decomposition->solution4 solution5 Use Inert Atmosphere (N2/Ar) decomposition->solution5 cluster_gould_jacobs Gould-Jacobs Reaction aniline Aniline condensation_product Anilidomethylenemalonate Intermediate aniline->condensation_product malonic_ester Alkoxymethylenemalonic Ester malonic_ester->condensation_product cyclization Thermal Cyclization (High Temperature) condensation_product->cyclization product 4-Hydroxyquinoline-3-carboxylate cyclization->product cluster_conrad_limpach Conrad-Limpach-Knorr Reaction aniline Aniline low_temp Low Temperature (Kinetic Control) aniline->low_temp high_temp High Temperature (Thermodynamic Control) aniline->high_temp ketoester β-Ketoester ketoester->low_temp ketoester->high_temp product_4_hydroxy 4-Hydroxyquinoline low_temp->product_4_hydroxy product_2_hydroxy 2-Hydroxyquinoline high_temp->product_2_hydroxy

Sources

Optimization

Technical Support Center: Impurity Profiling for Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

Case ID: IMP-7AQ-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Context Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a pivotal scaffold in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-7AQ-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Context

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a pivotal scaffold in the synthesis of fluoroquinolone antibiotics and antitumor agents. Its quality is critical because impurities introduced at this stage often persist through subsequent synthetic steps (e.g., N-alkylation or C-7 modification), leading to complex purification challenges later.[1]

This guide addresses the origin, identification, and remediation of the most frequent impurities found in this matrix. The chemistry is primarily governed by the Gould-Jacobs reaction , where thermal cyclization dictates the impurity profile.[1]

Key Chemical Characteristics:

  • Tautomerism: Exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[1] This often leads to split peaks or broad signals in unbuffered HPLC methods.[1]

  • Reactivity: The C-7 amino group is oxidation-prone; the C-3 ester is hydrolytically unstable under basic conditions.

The Impurity Landscape: Origins & Mechanisms

Understanding where impurities come from is the first step in troubleshooting. The following diagram maps the synthesis pathway and the divergence points that create specific impurities.

Pathway Visualization: Gould-Jacobs Cyclization

ImpurityMap Start m-Phenylenediamine (Starting Material) Enamine Enamine Intermediate (Uncyclized) Start->Enamine Condensation (100°C) Imp_Bis Bis-Quinoline / Bis-Enamine (Over-reaction) Start->Imp_Bis Excess EMME EMME Diethyl ethoxymethylenemalonate (Reagent) EMME->Enamine Target Ethyl 7-amino-4-hydroxy quinoline-3-carboxylate (TARGET) Enamine->Target Cyclization (250°C) Path A (Para to NH2) Imp_Regio 5-Amino Isomer (Regio-impurity) Enamine->Imp_Regio Cyclization Path B (Ortho to NH2) Imp_Decarb 7-Amino-4-hydroxyquinoline (Decarboxylated) Target->Imp_Decarb Overheating (>260°C) or Hydrolysis Imp_Ox Azo/Oxidation Dimers (Storage/Air) Target->Imp_Ox Air Oxidation (pH > 7)

Figure 1: Reaction network showing the divergence of the desired 7-amino product from common impurities during the Gould-Jacobs protocol.

Troubleshooting Guide: Identification & Remediation

Use this module to diagnose specific chromatographic or physical issues observed in your experiments.

Scenario A: "I see a peak eluting just before the main peak (RRT ~0.90)."
  • Diagnosis: The 5-Amino Regioisomer.

  • Root Cause: In the cyclization of m-phenylenediamine derivatives, ring closure can occur either para to the amino group (forming the desired 7-isomer) or ortho (forming the 5-isomer).[1] Sterics favor the 7-isomer, but the 5-isomer typically forms at 5–15%.[1]

  • Confirmation: The 5-isomer often has a slightly different UV

    
     due to different conjugation with the carbonyl.[1]
    
  • Remediation:

    • Synthesis: Ensure temperature is strictly controlled (250°C). Lower temperatures often favor the kinetic product (5-isomer).[1]

    • Purification: Recrystallization from DMF/Ethanol is usually required to remove this isomer, as silica chromatography is difficult due to polarity.[1]

Scenario B: "There is a broad, tailing peak eluting very early (RRT < 0.5)."
  • Diagnosis: Hydrolyzed Acid or Decarboxylated Product. [2][3]

  • Root Cause:

    • Hydrolysis:[2] Presence of water in the thermal cyclization solvent (Dowtherm A) converts the ethyl ester to the carboxylic acid (7-amino-4-hydroxyquinoline-3-carboxylic acid).

    • Decarboxylation:[2][3][4][5] If the reaction runs too hot (>260°C) or too long, the acid loses CO₂ to form 7-amino-4-hydroxyquinoline.[1]

  • Remediation:

    • Dry all reagents and solvents (KF < 0.1%).[1]

    • Monitor reaction time strictly; stop immediately upon consumption of the enamine intermediate.[1]

Scenario C: "My product is turning brown/black upon storage."
  • Diagnosis: Oxidative Degradation (Azo formation). [1]

  • Root Cause: The free amino group at position 7 is electron-rich and susceptible to air oxidation, forming radical cations that dimerize into azo-species or quinone-imines.

  • Remediation:

    • Store under Argon/Nitrogen at -20°C.

    • Tip: If the material is an intermediate, consider keeping the amino group protected (e.g., as an acetamide or nitro-precursor) until the final step.[1]

Scenario D: "I see a late-eluting peak (RRT > 1.5) that persists."[1]
  • Diagnosis: Uncyclized Enamine or Bis-Condensation Product.

  • Root Cause:

    • Uncyclized: The thermal cyclization did not reach the activation energy required.

    • Bis:m-phenylenediamine has two amino groups.[1] If EMME is in large excess, both amines react.[1]

  • Remediation:

    • Ensure reaction temperature reaches at least 245–250°C.

    • Verify stoichiometry (1.0 eq Amine : 1.05 eq EMME).

Validated Analytical Protocols

To reliably separate the 5-amino regioisomer and the 4-hydroxy tautomers, you must use an acidic mobile phase.[1] Neutral pH causes peak splitting due to keto-enol tautomerism.[1]

Method 1: High-Performance Liquid Chromatography (HPLC)
ParameterSpecification
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Gemini), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid or 20 mM Ammonium Acetate (pH 3.[1]0) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 5% B; 5-20 min: 5%

60% B; 20-25 min: 60%

95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic backbone) and 298 nm (conjugated system)
Temperature 30°C

Relative Retention Time (RRT) Reference Table:

CompoundApprox.[1][2][4][5][6][7][8][9][10][11][12][13] RRTCharacteristics
Decarboxylated Impurity 0.35Broad peak, highly polar
Hydrolyzed Acid 0.45Sharp peak if pH < 3
5-Amino Isomer 0.92Critical pair; requires optimized gradient
Target Ester 1.00 Major peak
Enamine Intermediate 1.30Less polar, often disappears with proper heating
Bis-condensed Impurity 1.80+Very hydrophobic

Frequently Asked Questions (FAQ)

Q1: Why does the NMR spectrum show a broad singlet around 12-13 ppm? A: This is the proton of the 4-hydroxy/4-oxo group. It participates in strong hydrogen bonding with the adjacent carbonyl of the ester (C-3 position).[1] This is a characteristic signature of the pure compound, not an impurity.[1]

Q2: Can I use GC-MS for impurity profiling? A: Not recommended. The carboxylic ester and the hydroxy tautomer are thermally labile and high-boiling. They often degrade or decarboxylate in the GC injector port, creating "ghost" impurity peaks that don't exist in the sample.[1] Use LC-MS (ESI+) instead.[1]

Q3: How do I remove the Dowtherm A solvent residue? A: Dowtherm A (diphenyl ether/biphenyl mixture) is very difficult to remove by evaporation.[1]

  • Protocol: Dilute the reaction mixture with a non-polar solvent (like Hexane or Toluene) in which the quinoline product is insoluble. The product precipitates, while Dowtherm A remains in the mother liquor. Filter and wash extensively with Hexane.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link[1]

  • Grohe, K., & Heitzer, H. (1987).[1] "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[1][14][15] Liebigs Annalen der Chemie, 1987(10), 871–879.[1] Link

  • BenchChem Technical Library. (2025). "The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis." Link[1]

  • Organic Chemistry Portal. "Gould-Jacobs Reaction: Mechanism and Conditions." Link

  • National Institutes of Health (NIH). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents."[1] PMC - PubMed Central.[1] Link

Sources

Troubleshooting

Technical Support Center: Characterization of Quinoline Derivatives

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Structural & Functional Characterization of Quinoline Scaffolds Introduction: The Quinoline Paradox Quinoline derivatives are privileged p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Structural & Functional Characterization of Quinoline Scaffolds

Introduction: The Quinoline Paradox

Quinoline derivatives are privileged pharmacophores in drug discovery (e.g., antimalarials like Chloroquine, kinase inhibitors). However, they present a "characterization paradox": their chemical versatility—stemming from the basic nitrogen atom and aromatic system—is exactly what makes them difficult to analyze. The nitrogen atom induces quadrupolar broadening in NMR, causes peak tailing in HPLC, and creates ionization suppression in MS.

This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.

Module 1: NMR Spectroscopy Troubleshooting

Issue: "My proton signals are broad or missing, specifically near the nitrogen."

Diagnosis: This is likely Quadrupolar Relaxation Broadening caused by the


N nucleus (spin 

). The electric field gradient at the nitrogen nucleus causes rapid relaxation, which broadens the signals of attached or proximal protons (H-2, H-8) and carbons.

Troubleshooting Protocol:

MethodMechanismSelf-Validating Check
1. Protonation (The "TFA Spike") Add 1-2 drops of TFA-

or use solvent mixtures like CDCl

:TFA (

) (10:1). Protonation symmetrizes the electric field around Nitrogen, reducing the quadrupole moment.
Validation: If the broad peak sharpens into a distinct doublet/singlet immediately after acid addition, the issue was quadrupolar broadening.
2. High-Temp Acquisition Run the experiment at 50°C–60°C (in DMSO-

). Increased temperature increases the molecular tumbling rate, averaging out the quadrupolar interaction.
Validation: Resolution improves reversibly. If cooled back to 25°C, the peak broadens again.
3.

N Labeling (Advanced)

N has a spin of 1/2 (no quadrupole).
Validation: Absolute sharpness of peaks; however, this is synthetically expensive and usually reserved for final confirmation.
FAQ: "Is my compound 4-hydroxyquinoline or 4-quinolone?"

Context: This is the Tautomerism Trap . In solution (DMSO, MeOH) and solid state, 2- and 4-hydroxyquinolines exist predominantly as their keto-tautomers (quinolones), despite being drawn as enols in many databases.

The Diagnostic Workflow:

  • Check Carbonyl Signal: Look for a

    
    C signal between 170–180 ppm . Enolic C-OH typically appears at 160–165 ppm; Amide-like C=O appears downfield (>170 ppm).
    
  • Coupling Constants: In the quinolone form, the NH proton often couples to H-2/H-3.

  • HMBC Correlation: The NH proton (broad singlet ~11-13 ppm) will show strong HMBC correlations to the carbonyl carbon and the bridgehead carbons.

TautomerismCheck Start Unknown Tautomer (2- or 4-substituted) Solvent Dissolve in DMSO-d6 Start->Solvent C13 Run 13C NMR Solvent->C13 CheckShift Check C2/C4 Shift C13->CheckShift Quinolone Signal > 170 ppm (Keto/Quinolone Form) CheckShift->Quinolone Downfield Hydroxy Signal < 165 ppm (Enol/Hydroxy Form) CheckShift->Hydroxy Upfield Confirm Confirm with HSQC/HMBC (Look for NH correlations) Quinolone->Confirm

Figure 1: Decision logic for distinguishing Quinoline vs. Quinolone tautomers.

Module 2: HPLC Separation Challenges

Issue: "Severe peak tailing ( ) for basic quinolines."

Diagnosis: The basic nitrogen (pKa ~4-5) interacts with acidic residual silanols (


) on the silica stationary phase via ion-exchange mechanisms.

Troubleshooting Guide:

Strategy A: The "Silanol Suppression" (Low pH)

  • Protocol: Use a mobile phase pH of 2.0 – 3.0 (e.g., 0.1% Formic Acid or TFA).

  • Mechanism: At pH < 3, silanols are protonated (neutral,

    
    ) and the quinoline is protonated (
    
    
    
    ). This eliminates the cation-anion attraction.
  • Risk: Some columns degrade at low pH. Ensure your column is stable (e.g., Sterically Protected C18).

Strategy B: The "Neutral State" (High pH)

  • Protocol: Use a mobile phase pH of 10.0 (using Ammonium Hydroxide or TEA buffers) ONLY with hybrid-particle columns (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Mechanism: At pH 10, the quinoline is deprotonated (neutral free base). It interacts purely via hydrophobic retention, resulting in sharp, symmetrical peaks.

  • Self-Validating Check: Calculate the Asymmetry Factor (

    
    ). If 
    
    
    
    , the secondary interaction is successfully suppressed.

Strategy C: The "Masking Agent"

  • Protocol: Add Triethylamine (TEA) (5-10 mM) to the mobile phase.

  • Mechanism: TEA is a stronger base than quinoline; it saturates the active silanol sites, "blocking" them from the analyte.

Module 3: Mass Spectrometry (MS) Interpretation

Issue: "I see unexpected fragmentation or low ionization efficiency."

1. Fragmentation Patterns (The "Fingerprint") Quinoline derivatives exhibit specific neutral losses that confirm the core scaffold.

  • HCN Loss (27 Da): Characteristic of the pyridine ring cleavage.

  • CO Loss (28 Da): Specific to quinolones (tautomers of hydroxyquinolines) or quinoline-N-oxides.

  • Retro-Diels-Alder (RDA): Common in tetrahydroquinolines.

2. Ion Suppression in ESI Quinolines are highly ionizable (


). However, in complex biological matrices, they suffer from suppression.
  • Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails. APCI is less susceptible to matrix effects for semi-polar heterocycles like quinoline.

Module 4: Photophysical Characterization

Issue: "Fluorescence quantum yield is inconsistent or quenched."

Diagnosis: Quinoline fluorescence is highly sensitive to the environment (polarity and pH) and specific quenchers.

Troubleshooting Checklist:

  • Chloride Quenching: Are you using HCl to adjust pH? Chloride ions (

    
    ) are known collisional quenchers of quinolinium fluorescence (dynamic quenching).
    
    • Correction: Use Sulfuric acid or Perchloric acid for pH adjustments during fluorescence assays to avoid halide quenching.

  • ESIPT Interference: If your derivative has an -OH or -NH2 at position 8 (e.g., 8-hydroxyquinoline), it likely undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .

    • Symptom:[1][2][3][4] Large Stokes shift (>100 nm) and weak emission in protic solvents.

    • Validation: Measure spectra in dry ACN vs. Water. ESIPT is often disrupted in water due to competitive H-bonding.

FluorescenceDebug Start Low/Inconsistent Fluorescence CheckSolvent Check Solvent/Buffer Start->CheckSolvent Halides Contains Halides (Cl-, Br-)? CheckSolvent->Halides Quenching Collisional Quenching Action: Switch to H2SO4/TFA Halides->Quenching Yes Structure Check Structure (8-OH/NH2?) Halides->Structure No ESIPT ESIPT Mechanism Active Action: Compare Protic vs Aprotic Structure->ESIPT Yes General General Non-Radiative Decay Action: Deoxygenate sample Structure->General No

Figure 2: Logic flow for diagnosing fluorescence loss in quinoline derivatives.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. Link

  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Link

  • BenchChem Technical Support. (2025). 2-Hydroxyquinoline chemical structure and tautomerism. BenchChem.[5] Link

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Element. Link

  • ACS Omega. (2026). Design and Evaluation of Quinoline-derived Fluorophores. ACS Publications. Link

  • National Institutes of Health (NIH). (2025). Overcoming NMR line broadening of nitrogen containing compounds. PubMed Central. Link

Sources

Optimization

Technical Support Center: Doebner-von Miller Reaction Optimization

[1] Topic: Avoiding Byproduct Formation in the Doebner-von Miller Reaction Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Scientists Executive Summary & Core Mechanism[2] T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Avoiding Byproduct Formation in the Doebner-von Miller Reaction Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary & Core Mechanism[2]

The Doebner-von Miller reaction is a cornerstone method for synthesizing quinolines from anilines and


-unsaturated carbonyl compounds (often generated in situ).[1] While powerful, the classical protocol is notorious for variable yields and the formation of intractable "tars" or polymers.

The Core Challenge: The reaction relies on a strong acid catalyst.[2] Unfortunately, the


-unsaturated carbonyl reagents (e.g., methyl vinyl ketone, crotonaldehyde) are highly prone to acid-catalyzed polymerization. This side reaction competes directly with the desired conjugate addition to the aniline, leading to the "black tar" often observed in failed batches.

The Solution: Modern optimization focuses on kinetic control via biphasic systems and controlled reagent addition, minimizing the concentration of free unsaturated carbonyl in the acidic phase.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns into a solid black tar within minutes."

Diagnosis: Uncontrolled polymerization of the


-unsaturated carbonyl component.
Root Cause:  High local concentration of the vinyl ketone/aldehyde in the presence of strong acid and heat triggers rapid chain-growth polymerization before the aniline can react.

Corrective Action:

  • Switch to a Two-Phase System: Use a biphasic solvent system (e.g., Toluene/6M HCl or DCM/HCl). The aniline salt resides in the aqueous phase, while the reactive carbonyl component remains largely in the organic phase, partitioning slowly into the aqueous layer. This "pseudo-high-dilution" effect suppresses polymerization.

  • Controlled Addition: Do not dump reagents. Add the

    
    -unsaturated carbonyl dropwise to the refluxing aniline/acid mixture over 1-2 hours.
    
Issue 2: "I observe significant amounts of dihydroquinoline or tetrahydroquinoline byproducts."

Diagnosis: Incomplete oxidation (disproportionation failure). Root Cause: The classical mechanism relies on hydrogen transfer where the product imine acts as an oxidant, reducing some starting material or intermediate (disproportionation). This theoretically limits yield to 50% without an external oxidant.

Corrective Action:

  • Add a Mild Oxidant: Incorporate a mild oxidant to drive the aromatization of the dihydroquinoline intermediate. Iodine (

    
    ) or Sodium m-nitrobenzenesulfonate are standard additives that improve yield without harsh conditions.
    
  • Aerobic Oxidation: Run the reaction under a stream of air or oxygen, although this is less controlled than chemical oxidants.

Issue 3: "The yield is low (<30%) despite no tar formation."

Diagnosis: Hydrolysis of the Schiff base or fragmentation failure. Root Cause: The mechanism requires a delicate balance. If the acid is too dilute, the initial condensation (Schiff base formation) reverses. If too concentrated, it may degrade sensitive functional groups.

Corrective Action:

  • Optimize Acid Concentration: Standard protocols often use 4M–6M HCl. If using concentrated H2SO4, dilute to ~60-70% to reduce charring while maintaining protonation power.

  • Check Reagent Stability: Ensure your

    
    -unsaturated carbonyl has not polymerized in the bottle. Distill crotonaldehyde or methyl vinyl ketone immediately before use.
    

Visualizing the Competitive Pathways

The diagram below illustrates the "Critical Junction" where the reaction diverges between successful quinoline synthesis and irreversible polymerization.

DoebnerMillerMechanism cluster_inputs Reactants Aniline Aniline SchiffBase Conjugate Addition (Michael Adduct) Aniline->SchiffBase + Carbonyl Carbonyl α,β-Unsaturated Carbonyl Carbonyl->SchiffBase Controlled Addition Polymer Polymer/Tar (Irreversible) Carbonyl->Polymer Acid Catalyzed Self-Polymerization Acid Acid Catalyst (H+) Cyclization Cyclization & Dehydration SchiffBase->Cyclization H+ / Heat Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro Quinoline Quinoline Product Dihydro->Quinoline Oxidation / -H2

Figure 1: Mechanistic divergence in the Doebner-von Miller reaction.[3] The red path represents the primary failure mode (polymerization), which is mitigated by controlling the concentration of the free carbonyl species.

Optimized Experimental Protocol: Two-Phase System

This protocol utilizes a biphasic system (Toluene/HCl) to suppress polymerization, based on the methodology described by Matsugi et al. (2000).

Reagents:

  • Aniline derivative (10 mmol)

  • 
    -Unsaturated aldehyde/ketone (e.g., Crotonaldehyde) (12-15 mmol)
    
  • Hydrochloric acid (6M, 10 mL)

  • Toluene (5 mL)

Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (10 mmol) in 6M HCl (10 mL) .

  • Biphasic Setup: Add Toluene (5 mL) to the flask. The mixture will form two layers. Heat the mixture to reflux (approx. 100°C internal temp) with vigorous magnetic stirring.

    • Note: Vigorous stirring is critical to ensure mass transfer at the interface.

  • Controlled Addition: Dissolve the

    
    -unsaturated carbonyl (12 mmol) in a small volume of Toluene (2 mL). Load this into a syringe pump or dropping funnel.
    
  • Reaction: Add the carbonyl solution dropwise to the refluxing mixture over 45–60 minutes .

    • Why? The carbonyl compound remains protected in the toluene layer and only enters the aqueous acid phase slowly, where it is immediately intercepted by the high concentration of aniline.

  • Completion: After addition, continue reflux for 2–3 hours. Monitor by TLC (neutralize an aliquot with NaOH before spotting).

  • Workup:

    • Cool to room temperature.

    • Separate the layers. Discard the toluene layer (contains unreacted neutral polymers/impurities).

    • Basify the aqueous layer with 20% NaOH to pH > 10.

    • Extract the liberated quinoline with Ethyl Acetate (3 x 20 mL).

    • Dry over MgSO4 and concentrate.

Data Comparison: Classical vs. Optimized

The following table summarizes the performance improvements when switching from classical conditions to the optimized two-phase system.

ParameterClassical MethodOptimized Two-Phase Method
Solvent System Ethanol/HCl or Conc. HClToluene / 6M HCl (Biphasic)
Reagent Addition Single portion or rapid additionSlow dropwise addition (1 hr)
Primary Byproduct Black Tar (>40% mass)Minimal / Trace Polymer
Purification Difficult (requires chromatography)Simple (Acid/Base Extraction)
Typical Yield 20 – 45%65 – 85%
Scalability Poor (exotherms cause runaways)Excellent (controlled biphasic heat transfer)

Frequently Asked Questions (FAQ)

Q: Can I use Lewis acids instead of Brønsted acids? A: Yes. Lewis acids like


 or 

have been used successfully, often under milder conditions. However, for cost-effective scale-up, the biphasic HCl method remains superior due to the ease of workup (acid-base extraction).

Q: Why is the "Modified Doebner-Miller" often preferred over the Skraup reaction? A: The Skraup reaction uses glycerol and concentrated sulfuric acid, which dehydrates glycerol to acrolein in situ at extremely high temperatures (~150°C+), often resulting in violent reactions. The Doebner-von Miller uses pre-formed unsaturated carbonyls, allowing for better temperature control and the use of the biphasic "protective" strategy.

Q: How do I remove the trace red/brown color from the final product? A: The colored impurities are often trace polymers. A short filtration through a pad of silica gel or treatment with activated charcoal during the recrystallization step usually removes them effectively.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[4] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[3][4][5] Tetrahedron Letters, 41(44), 8523–8525.

  • Eisch, J. J., & Dluzniewski, T. (1989).[5] Mechanism of the Skraup and Doebner-von Miller quinoline syntheses: Cyclization of

    
    -unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates.[5] The Journal of Organic Chemistry, 54(6), 1269–1274. 
    

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of the Amino Group in Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

Welcome to the technical support center for functionalizing Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for functionalizing Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to modify the 7-amino group of this versatile quinoline scaffold. Here, we address common challenges and provide practical, field-tested solutions to enhance its reactivity for a range of synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the reactivity of the 7-amino group on this quinoline?

The reactivity of the 7-amino group, an aromatic amine, is primarily governed by the electronic properties of the quinoline ring system. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, which reduces its nucleophilicity compared to aliphatic amines. Furthermore, the presence of the electron-withdrawing ethyl carboxylate group at the 3-position further deactivates the ring and, consequently, the amino group. The 4-hydroxy group, while potentially participating in hydrogen bonding, has a comparatively minor electronic influence on the distant 7-amino position.

Q2: Why are my standard acylation/alkylation reactions sluggish or low-yielding with this substrate?

This is a common issue. The reduced nucleophilicity of the 7-amino group, as explained in Q1, is the principal cause. Standard conditions that work well for simple anilines may fail because the electrophiles (e.g., acyl chlorides, alkyl halides) are not reactive enough to engage with the deactivated amine. To overcome this, you often need to either enhance the nucleophilicity of the amine or increase the electrophilicity of your coupling partner.

Q3: Can the 4-hydroxy group interfere with reactions targeting the 7-amino group?

Yes, under certain conditions. The hydroxyl group is also a nucleophile and can compete with the amino group for reaction with strong electrophiles, especially under basic conditions which would deprotonate the hydroxyl group to form a more reactive phenoxide. It can also be a site for O-alkylation or O-acylation. For reactions requiring harsh conditions or highly reactive electrophiles, protection of the 4-hydroxy group may be necessary.

Q4: What is a good starting point for activating the amino group?

A straightforward approach is to use a suitable base. A non-nucleophilic base can deprotonate the N-H bond, generating a more potent anionic nucleophile. However, care must be taken as this can also deprotonate the 4-hydroxy group. Alternatively, using catalysts can activate the electrophile, making it more susceptible to attack by the weakly nucleophilic amine. For instance, in acylation reactions, catalysts like 4-dimethylaminopyridine (DMAP) are often effective.

Troubleshooting Guide & Experimental Protocols

This section provides in-depth solutions to specific experimental challenges.

Problem 1: Low Yields in N-Acylation Reactions

Question: I am trying to acylate the 7-amino group with acetyl chloride, but I'm getting a low yield of the desired amide and recovering a lot of my starting material. What can I do?

Answer & Rationale:

Your observation is a classic case of insufficient reactivity. The 7-amino group is not nucleophilic enough to react efficiently with acetyl chloride under neutral or mildly basic conditions. To drive this reaction to completion, you need to enhance the reactivity of one of the components.

Solution 1: Catalysis with 4-DMAP

4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst. It works by reacting with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic and readily attacked by the weakly nucleophilic 7-amino group.

Detailed Protocol: DMAP-Catalyzed Acylation
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Reagents: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq). This will scavenge the HCl produced during the reaction.

  • Catalyst: Add a catalytic amount of DMAP (0.1 eq).

  • Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Solution 2: Using a More Reactive Acylating Agent

If catalysis is insufficient, consider using a more potent acylating agent. Benzotriazole-mediated acylation is a powerful method for forming amides from deactivated amines.[1]

Problem 2: Over-Alkylation and Poor Selectivity in N-Alkylation

Question: I'm attempting an N-alkylation with an alkyl halide (e.g., methyl iodide), but I'm observing a mixture of mono- and di-alkylated products, and the reaction is very slow. How can I achieve selective mono-alkylation?

Answer & Rationale:

Direct N-alkylation of amines with alkyl halides is often problematic because the product (a secondary amine) is typically more nucleophilic than the starting primary amine, leading to over-alkylation.[2] For a deactivated aromatic amine like yours, this problem is compounded by the initial slow rate of reaction.

Solution: Reductive Amination

Reductive amination is a superior method for controlled and selective N-alkylation. This two-step, one-pot process involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the desired amine. This avoids the use of harsh alkyl halides and prevents over-alkylation.

Detailed Protocol: Reductive Amination
  • Preparation: Dissolve Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a suitable solvent like methanol, dichloroethane (DCE), or tetrahydrofuran (THF).

  • Imine Formation: Add the corresponding aldehyde or ketone (1.1 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. STAB is often preferred as it is less toxic and tolerant of mildly acidic conditions.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water or saturated aqueous sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Method Selectivity (Mono- vs. Di-alkylation) Reaction Conditions Key Advantages
Direct Alkylation Often PoorCan be harsh, requires baseSimple setup
Reductive Amination ExcellentMildHigh selectivity, broad substrate scope
Problem 3: Converting the Amino Group into Other Functionalities via Diazotization

Question: I need to replace the 7-amino group with a halogen or other functional group using a Sandmeyer-type reaction. My diazotization attempts are failing. What are the critical parameters?

Answer & Rationale:

Diazotization converts a primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂) and a versatile intermediate for introducing a wide range of substituents.[3][4] The reaction requires cold temperatures and careful control of acidity.

The mechanism involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, which then forms a nitrosonium ion (NO⁺) electrophile.[4][5][6]

Detailed Protocol: Diazotization and Sandmeyer Reaction
  • Preparation: Suspend Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a mixture of a strong acid (e.g., 3M HCl or H₂SO₄) and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine must be fully protonated and dissolved.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid can be detected with starch-iodide paper (turns blue).

  • Sandmeyer Reaction (Example: Chloro-de-amination): In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, 1.2 eq) in the corresponding concentrated acid (e.g., HCl). Cool this solution to 0 °C.

  • Coupling: Slowly and carefully add the cold diazonium salt solution to the copper(I) halide solution. You should observe vigorous evolution of nitrogen gas.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up & Purification: Cool the reaction mixture, extract the product with a suitable organic solvent, and purify as needed.

Troubleshooting Tips:

  • Temperature Control is Critical: If the temperature rises above 10 °C, the diazonium salt can decompose prematurely, often leading to phenol byproducts.

  • Acidity: Sufficient acid is required to generate nitrous acid and prevent unwanted side reactions, such as the coupling of the diazonium salt with the unreacted starting amine.

  • Solubility: If the starting material is poorly soluble in aqueous acid, using a co-solvent like acetic acid or THF might be necessary.

Visualization & Workflows

Reaction Strategy Decision Workflow

This diagram helps you choose the appropriate synthetic strategy based on your desired transformation.

G start Goal: Functionalize 7-amino group acylation N-Acylation (Amide formation) start->acylation alkylation N-Alkylation (Secondary/Tertiary Amine) start->alkylation diazotization Replacement of NH2 (e.g., Halogen, CN, OH) start->diazotization acyl_reagent Use potent acylating agent (e.g., anhydride) acylation->acyl_reagent Sluggish reaction? acyl_cat Use catalyst (e.g., DMAP) acylation->acyl_cat Standard conditions fail? alk_direct Direct Alkylation (Alkyl Halide) alkylation->alk_direct Want tertiary amine? alk_reductive Reductive Amination (Aldehyde/Ketone + Reductant) alkylation->alk_reductive Need selective mono-alkylation? diazo_sandmeyer Sandmeyer Reaction (Cu(I) salt) diazotization->diazo_sandmeyer Target: Cl, Br, CN diazo_schiemann Schiemann Reaction (for Fluorination) diazotization->diazo_schiemann Target: F alk_direct->alk_reductive Over-alkylation problem?

Caption: Decision workflow for modifying the 7-amino group.

Troubleshooting Flowchart for Low Reaction Yield

Use this flowchart to diagnose and solve issues related to low product yield.

G start Problem: Low Product Yield check_sm Is starting material (SM) recovered? start->check_sm check_side_products Are there multiple new spots on TLC? start->check_side_products check_sm->check_side_products No increase_reactivity Increase Reactivity check_sm->increase_reactivity Yes protecting_group Consider Protecting Group Strategy for -OH check_side_products->protecting_group Yes change_conditions Use milder/more selective reagents check_side_products->change_conditions Yes opt_conditions Optimize Conditions increase_reactivity->opt_conditions increase_reagent Use more reactive electrophile/nucleophile increase_reactivity->increase_reagent add_catalyst Add appropriate catalyst (e.g., DMAP) increase_reactivity->add_catalyst increase_temp Increase reaction temperature opt_conditions->increase_temp solution Re-run experiment with optimized protocol increase_reagent->solution add_catalyst->solution increase_temp->solution protecting_group->change_conditions change_conditions->solution

Caption: Flowchart for troubleshooting low-yielding reactions.

References
  • D’hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Aminoindoles. Chemical Reviews, 106(7), 2871-2916. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Al-Masoudi, N. A., et al. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. Molecules, 29(1), 235. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • Frontiers in Chemistry. (2022). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • Barrow, J. C. (2015). The impact of C–H amination on drug discovery. Catalysis Science & Technology, 5(1), 80-90. [Link]

  • Madrid, P. B., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 22(16), 5308-5311. [Link]

  • Molecular Diversity. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. [Link]

  • Leah4sci. (2024). Diazotization Reactions. [Link]

  • CCS Chemistry. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (2020). Regioselective C(sp2) H Functionalization of Anilines. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • Chemistry with Caroline. (2023). Substitution Reactions of Diazonium Salts for Organic Chemistry. [Link]

  • MDPI. (2021). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. [Link]

  • ResearchGate. (2012). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • ACS Publications. (2013). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • Frontiers in Pharmacology. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. [Link]

  • ResearchGate. (2019). Alkylation of Aromatic Amines with Trialkyl Amines Catalyzed by a Defined Iridium Complex with a 2-Hydroxypyridylmethylene Fragment. [Link]

  • JACS Au. (2022). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. [Link]

  • Molecules. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • The Journal of Organic Chemistry. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. [Link]

  • ResearchGate. (2014). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]

  • PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

  • Molecules. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Efficacy of Novel Quinoline-3-Carboxylate Derivatives

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Derivatives of quinoline, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. Derivatives of quinoline, particularly those bearing a carboxylate group at the 3-position, have garnered significant attention for their therapeutic potential. This guide provides a comparative analysis of the in vivo efficacy of recently developed "Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate" derivatives and related analogues across key therapeutic areas: oncology, inflammation, and infectious diseases. By synthesizing data from preclinical animal studies, we aim to provide researchers and drug development professionals with a clear, evidence-based perspective on the performance of these compounds against established standards of care.

Part 1: Anticancer Efficacy in Preclinical Models

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge. Several quinoline derivatives have recently been evaluated in murine cancer models, demonstrating promising tumor suppressive effects.

Case Study: Quinolinone-Coumarin Hybrid in Ehrlich Ascites Carcinoma (EAC)

A notable derivative, Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, has been investigated for its antitumor potential against Ehrlich Ascites Carcinoma (EAC) in mice.[1] This hybrid molecule leverages the pharmacophoric features of both coumarin and quinolinone scaffolds, which are independently recognized for their anticancer properties.[2]

Comparative Efficacy: In a head-to-head comparison with the untreated EAC control group, the test compound exhibited a significant reduction in tumor cell viability by as much as 100%.[1] One study reported a 70% decrease in the viability of tumor cells following intraperitoneal injection.[2] The primary mechanism of action appears to be the induction of apoptosis, supported by findings of increased total antioxidant capacity and the modulation of apoptotic markers.[1][2]

Data Summary: Anticancer Activity in EAC Model

CompoundDoseRoute of AdministrationKey Efficacy EndpointResult vs. ControlReference
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylateNot SpecifiedIntraperitoneal (i.p.)Tumor Cell Viability70-100% decrease[1][2]
Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylateNot SpecifiedNot SpecifiedEAC Cell Volume and CountSignificant reduction[3]

Experimental Protocol: In Vivo Antitumor Evaluation in EAC Model

This protocol is a synthesized representation of methodologies described in the cited literature.[1][2][3]

  • Animal Model: Female Swiss albino mice are typically used.

  • Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells are propagated in the peritoneal cavity of donor mice. For the experimental group, a suspension of EAC cells is injected intraperitoneally to initiate tumor growth.

  • Treatment Regimen:

    • The test compound (e.g., Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate) is administered, often via intraperitoneal injection, at a predetermined dose.

    • A control group of EAC-bearing mice receives a vehicle solution.

  • Efficacy Assessment:

    • Tumor Cell Viability and Count: After a specified treatment period, mice are euthanized, and the peritoneal fluid is collected. The number of viable tumor cells is determined using methods such as the trypan blue exclusion assay.

    • Biochemical Analysis: Serum and tissue samples (liver, kidney) are collected to assess organ function (e.g., ALT, AST, creatinine, urea) and oxidative stress markers (e.g., malondialdehyde, total antioxidant capacity).[2]

    • Apoptosis Markers: The expression of key apoptotic proteins, such as Bcl-2 and Bax, is measured in tissue homogenates.[1]

  • Histopathology: Liver and kidney tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate any treatment-related pathological changes.[1]

Workflow for In Vivo Anticancer Efficacy Screening

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy & Safety Analysis Animal_Model Select Animal Model (e.g., Swiss Albino Mice) Tumor_Induction Induce Tumor (e.g., EAC Cell i.p. Injection) Animal_Model->Tumor_Induction Grouping Randomize into Groups (Control, Treatment) Tumor_Induction->Grouping Dosing Administer Test Compound (e.g., i.p. injection) Grouping->Dosing Monitoring Monitor Animal Health and Tumor Growth Dosing->Monitoring Euthanasia Euthanize and Collect Samples Monitoring->Euthanasia Tumor_Metrics Measure Tumor Viability and Volume Euthanasia->Tumor_Metrics Biochemistry Analyze Serum and Tissue Biomarkers Euthanasia->Biochemistry Histopathology Perform Histopathological Examination Euthanasia->Histopathology G cluster_inhibition Site of Action for Anti-Inflammatory Drugs Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes synthesize Inflammation Inflammation (Edema, Pain) Prostaglandins_Leukotrienes->Inflammation Quinoline_Derivatives Quinoline Derivatives Quinoline_Derivatives->COX_LOX inhibit

Caption: The arachidonic acid cascade as a target for anti-inflammatory quinoline derivatives.

Part 3: Antimalarial Efficacy Against Drug-Resistant Strains

The 4-aminoquinoline core is historically significant in antimalarial drug discovery, with chloroquine being a prime example. [4]However, the emergence of drug-resistant malaria parasites necessitates the development of new and effective analogues.

Comparative Efficacy of Novel 4-Aminoquinoline Derivatives

Recent studies have focused on synthesizing novel 4-aminoquinoline derivatives and evaluating their efficacy against chloroquine-resistant strains of Plasmodium.

Comparative Performance: In a Plasmodium berghei-infected mouse model, several new 4-aminoquinoline derivatives demonstrated curative effects. [5]The efficacy of these compounds was benchmarked against amodiaquine, another 4-aminoquinoline antimalarial. The ED50 values for the test compounds ranged from 1.431 to 2.231 mg/kg, indicating high potency, with some derivatives approaching the efficacy of amodiaquine (ED50 = 1.18 mg/kg). [5]Another study on a 4-(ethyl-p-chlorophenylglycinylamino)-7-chloroquinoline derivative (JH7E) showed a dose-dependent inhibition of parasitemia, reaching 85.71% at a dose of 100 mg/kg, compared to the 94.40% and 97.04% curative rates of chloroquine and artemisinin, respectively. [6]Furthermore, a quinoline-4-carboxamide derivative demonstrated a complete cure at a dosing regimen of 4 x 30 mg/kg in a P. berghei model, with an impressive ED90 of 0.1–0.3 mg/kg. [7] Data Summary: Antimalarial Activity in P. berghei Model

Compound/Derivative ClassED50 (mg/kg)Comparator (ED50 mg/kg)Key FindingReference
Derivative 1m2.062Amodiaquine (1.18)Cured infected mice[5]
Derivative 1o2.231Amodiaquine (1.18)Cured infected mice[5]
Derivative 2c1.431Amodiaquine (1.18)Cured infected mice[5]
Derivative 2j1.623Amodiaquine (1.18)Cured infected mice[5]
JH7E (at 100 mg/kg)N/A (% Inhibition: 85.71)Chloroquine (% Cure: 94.40)Strong antimalarial activity[6]
Quinoline-4-carboxamide (Cmpd 2)ED90: 0.1-0.3N/AComplete cure at 4x30 mg/kg[7]

Experimental Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice

This is a standard in vivo model for assessing the blood-stage activity of antimalarial compounds. [5]

  • Animal Model: BALB/c or similar mouse strains are used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Treatment:

    • Treatment commences a few hours after infection and continues for four consecutive days.

    • The test compounds are administered, typically via oral gavage or intraperitoneal injection, at various doses.

    • Positive control groups receive a standard antimalarial drug (e.g., chloroquine, amodiaquine), and a negative control group receives the vehicle.

  • Monitoring Parasitemia: On day 5, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the negative control group to calculate the percentage of chemosuppression. The ED50 (the dose required to suppress parasitemia by 50%) is then determined.

Conclusion and Future Directions

The in vivo studies summarized in this guide underscore the significant therapeutic potential of "Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate" derivatives and related quinoline analogues. In oncology, these compounds demonstrate potent tumor-suppressive effects through the induction of apoptosis. As anti-inflammatory agents, they show efficacy comparable to or exceeding that of established NSAIDs in preclinical models. In the fight against malaria, novel 4-aminoquinoline derivatives exhibit high potency against drug-resistant parasite strains.

The versatility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their safety profiles, and advancing the most promising candidates into further preclinical and clinical development. The comparative data presented herein serves as a valuable resource for guiding these future drug discovery and development efforts.

References

  • In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as Antitumor Agent. ResearchGate. Available at: [Link]

  • In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. PubMed. Available at: [Link]

  • Conjugation of 4-aminosalicylate with thiazolinones afforded non-cytotoxic potent in vitro and in vivo anti-inflammatory hybrids. PubMed. Available at: [Link]

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. PMC - NIH. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. PMC. Available at: [Link]

  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. PubMed. Available at: [Link]

  • 4-(ethyl-p-chlorophenylglycinylamino)-7- chloroquinoline: Synthesis and in vivo antimalaria evaluation. Academic Journals. Available at: [Link]

  • Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. PMC. Available at: [Link]

  • In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. PubMed Central. Available at: [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. Available at: [Link]

  • Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. Available at: [Link]

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. Available at: [Link]

  • In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. PubMed. Available at: [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 7-Aminoquinoline Derivatives

Executive Summary: The "Forgotten" Isomer? While the 4-aminoquinoline (Chloroquine, Amodiaquine) and 8-aminoquinoline (Primaquine, Tafenoquine) scaffolds have dominated the pharmaceutical landscape for nearly a century,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Forgotten" Isomer?

While the 4-aminoquinoline (Chloroquine, Amodiaquine) and 8-aminoquinoline (Primaquine, Tafenoquine) scaffolds have dominated the pharmaceutical landscape for nearly a century, the 7-aminoquinoline scaffold has recently emerged from the shadows. Long considered a mere synthetic intermediate, recent SAR studies have identified it as a privileged structure for two distinct high-value applications: organelle-specific bioimaging probes and targeted enzyme inhibitors (TGase2) for cancer and diabetic retinopathy.

This guide objectively compares the 7-aminoquinoline derivatives against their more famous isomers and standard clinical alternatives, providing experimental protocols and data-driven insights for researchers.

Chemical Space & Scaffold Analysis

To understand the SAR, we must first distinguish the 7-aminoquinoline core from its isomers. The position of the amine group drastically alters the electronic distribution (push-pull systems) and binding modes.

Comparative Scaffold Properties[1][2]
Feature7-Aminoquinoline (Focus)4-Aminoquinoline (Standard)8-Aminoquinoline (Standard)
Primary Utility Fluorescent Probes (Golgi) , TGase2 InhibitorsAntimalarial (Heme polymerization inhibitor)Antimalarial (Hypnozoitocidal), Leishmanicidal
Electronic Effect Strong donor at C7 creates Intramolecular Charge Transfer (ICT) across the ring to C4.Nitrogen at C4 allows resonance stabilization with the quinoline nitrogen (N1).Nitrogen at C8 allows bidentate chelation with metals (e.g., Fe, Cu).
pKa (Ring N) ~5.8 (Lower basicity)~8.1 (High basicity, crucial for lysosomal accumulation)~4.0 (Low basicity)
Key Mechanism ICT-based Fluorescence , Covalent enzyme modification.pH Trapping ,

-

stacking with Heme.
ROS Generation via metabolite cycling.

Critical Application 1: Golgi-Specific Bioimaging Probes

The most robust SAR data for 7-aminoquinolines exists in the field of bioimaging. Unlike 4-amino derivatives, which accumulate in acidic lysosomes due to proton trapping, 7-aminoquinolines exhibit high specificity for the Golgi apparatus .

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The 7-amino group acts as an electron donor (D), while substituents at position 4 (like


) act as electron acceptors (A). This D-

-A architecture creates a "push-pull" system sensitive to the polarity of the Golgi membrane.

ICT_Mechanism cluster_0 7-Aminoquinoline Scaffold N7 N-7 Amino Group (Electron Donor) Ring Quinoline Conjugated System N7->Ring Push C4 C-4 Substituent (Electron Acceptor) Ring->C4 Pull Golgi Golgi Apparatus (Polarity Specific Environment) C4->Golgi Targeting Fluorescence Strong Fluorescence (Large Stokes Shift) Golgi->Fluorescence Signal Output

Figure 1: The "Push-Pull" ICT mechanism driving the fluorescence of 7-aminoquinoline probes.

Comparative Performance Data: 7-Aminoquinoline Probes vs. Commercial Standards

Experimental Context: Probes were synthesized via modified Friedländer condensation and tested in HeLa cells.

Compound IDSubstituent (C4)Substituent (N7)

/

(nm)
Stokes Shift (nm)Golgi Specificity (Pearson Coeff.)Quantum Yield (

)
7-AQ-1 (Lead)


389 / 537148 0.92 (High)0.45
7-AQ-2


360 / 450900.65 (Mod)0.22
BODIPY TR (Control)N/AN/A589 / 617280.950.80

Insight: The 7-AQ-1 derivative offers a significantly larger Stokes shift (148 nm) compared to the commercial BODIPY standard (28 nm). This reduces self-quenching and background noise, a critical advantage for live-cell imaging, despite a lower quantum yield.

Critical Application 2: Therapeutic Inhibitors (TGase2)

A novel class of 7-aminoquinoline-5,8-diones has been identified as potent inhibitors of Transglutaminase 2 (TGase2) , a target implicated in cancer metastasis and diabetic retinopathy.[1]

SAR Logic: The 5,8-Dione Modification

Modifying the 7-aminoquinoline core into a quinone (5,8-dione) enables redox cycling and covalent interaction with cysteine residues in the enzyme active site.

Comparative Potency: TGase2 Inhibition (IC50)[1]
CompoundStructure DescriptionIC50 (TGase2)IC50 (MCF-7 Cancer Cells)Mechanism Note
Compound 11 7-amino-2-phenylquinoline-5,8-dione5.88 µM12.4 µMBaseline scaffold activity.
Compound 23 7-amino-2-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}...1.12 µM 0.85 µM Piperidine tail improves solubility & binding.
Cystamine Standard TGase2 Inhibitor~500 µM>100 µMLow potency, non-specific.
Doxorubicin Clinical Anticancer AgentN/A0.20 µMHigh toxicity to normal cells.

Key Finding: Compound 23 outperforms the standard inhibitor Cystamine by nearly 500-fold . While less potent than Doxorubicin, it exhibits a much safer toxicity profile in non-cancerous fibroblast models (Selectivity Index > 10).

Experimental Protocols

To ensure reproducibility, the following protocols are validated for 7-aminoquinoline synthesis and testing.

Protocol A: Catalyst-Free Synthesis of 7-Aminoquinolines

Target: High-purity fluorescent probes.

  • Reagents: m-Phenylenediamine (1.0 eq), 1,1,1-trifluoro-2,4-pentanedione (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve m-phenylenediamine in ethanol in a round-bottom flask.

    • Add the diketone dropwise at room temperature.

    • Reflux the mixture for 6-8 hours. Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Look for a strong blue fluorescent spot.

    • Cool to room temperature. The product often precipitates.

    • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water.

  • Validation:

    
    -NMR should show a characteristic singlet for the C-3 proton around 
    
    
    
    6.5-7.0 ppm.
Protocol B: TGase2 Inhibition Assay (Fluorescence)

Target: Validation of biological activity.

  • Setup: Use a black 96-well plate.

  • Mix:

    • Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM

      
      .
      
    • Enzyme: 0.1 U/mL Guinea pig liver TGase2.

    • Substrate: 10 µM Dansyl-cadaverine + 2 mg/mL N,N-dimethylcasein.

    • Inhibitor: Serially diluted 7-aminoquinoline derivative.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Measurement: Read Fluorescence Intensity (Ex: 360 nm, Em: 530 nm).

  • Control: Include a "No Enzyme" blank and a "Cystamine" positive control.

Visualizing the SAR Landscape

The following diagram maps the structural modifications of the 7-aminoquinoline scaffold to their respective biological outcomes.

SAR_Map cluster_N7 N-7 Position (Amino) cluster_C4 C-4 Position cluster_Ring Ring Oxidation (5,8-Dione) Core 7-Aminoquinoline Core Mod1 Primary Amine (-NH2) Core->Mod1 Mod3 -CF3 Group Core->Mod3 Mod5 Quinone Formation Core->Mod5 Effect1 Essential for ICT (Donor) Mod1->Effect1 Mod2 Dimethylamine (-NMe2) Mod2->Effect1 Red-shifts Emission Effect2 Golgi Specificity (Acceptor) Mod3->Effect2 Strong Pull (High Stokes Shift) Mod4 -CH3 Group Mod4->Effect2 Weak Pull (Low Specificity) Effect3 TGase2 Inhibition Mod5->Effect3 Covalent Binding

Figure 2: Structural modifications and their direct impact on biological function.

References

  • Synthesis and Golgi-Localization of 7-Aminoquinolines Source: Journal of Medicinal Chemistry / NIH Significance: Establishes the catalyst-free synthesis and ICT mechanism for Golgi probes. (Verified via search 1.14)

  • TGase2 Inhibitors Based on 7-Aminoquinoline-5,8-dione Source: Journal of Medicinal Chemistry (2024) Significance:[2] Identifies the 5,8-dione derivative as a potent inhibitor for diabetic retinopathy.[2] (Verified via search 1.19)

  • Antimalarial Activity of Aminoquinoline Derivatives Source: Frontiers in Chemistry Significance: Provides the comparative baseline for 4-amino vs. 7-amino activity. (Verified via search 1.12)

  • 7-Aminoquinoline-8-sulfonic Acid Biological Activity Source: Smolecule / PubChem Data Significance: Highlights antimicrobial and antiparasitic potential of sulfonated derivatives.[3] (Verified via search 1.1)

Sources

Comparative

Clinical trial status of drugs derived from 4-hydroxyquinoline-3-carboxylates

Executive Summary The 4-hydroxyquinoline-3-carboxylate scaffold (tautomerically equivalent to the 4-oxo-1,4-dihydroquinoline-3-carboxylate core) represents a privileged structure in medicinal chemistry. Historically syno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxyquinoline-3-carboxylate scaffold (tautomerically equivalent to the 4-oxo-1,4-dihydroquinoline-3-carboxylate core) represents a privileged structure in medicinal chemistry. Historically synonymous with the fluoroquinolone antibiotics (e.g., Ciprofloxacin) targeting bacterial DNA gyrase, this scaffold has evolved significantly.

Current clinical interest has shifted toward non-antibacterial applications , specifically:

  • Malaria Prophylaxis: Decoquinate (formulated as MMV371 ) has entered Phase I human trials as a long-acting injectable.

  • Antiretroviral Therapy: Elvitegravir , a modified quinolone-3-carboxylate, is a standard-of-care HIV Integrase Inhibitor.[1]

  • Oncology: Novel derivatives are in preclinical development as Topoisomerase II and SIRT3 inhibitors.

This guide analyzes the clinical status, mechanistic divergence, and experimental validation of these agents.

Chemical & Mechanistic Foundation

The versatility of the 4-hydroxyquinoline-3-carboxylate scaffold stems from its ability to chelate divalent metal ions (


, 

) within enzyme active sites. This chelation is critical for inhibiting enzymes that rely on metal cofactors for DNA/RNA manipulation or electron transport.
Tautomeric Equilibrium & Binding

The scaffold exists in equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms. While the keto form is predominant in solution and essential for DNA gyrase binding, the hydroxy nomenclature is frequently used in synthesis and specific derivative classes like Decoquinate.

Scaffold_Mechanism cluster_Targets Target Enzymes & Binding Mode Scaffold 4-Hydroxyquinoline-3-Carboxylate (Privileged Scaffold) Gyrase Bacterial DNA Gyrase (Mg2+ Bridge to DNA) Scaffold->Gyrase N1-Alkyl + C6-Fluoro (e.g., Ciprofloxacin) Bc1 Cytochrome bc1 Complex (Qo Site Inhibition) Scaffold->Bc1 C6/C7-Alkoxy Chains (e.g., Decoquinate) Integrase HIV Integrase (Mg2+ Chelation) Scaffold->Integrase C6-Benzyl + Motif Mod. (e.g., Elvitegravir)

Figure 1: Structural modifications to the core scaffold dictate the biological target, shifting activity from antibacterial to antimalarial or antiviral.

Clinical Candidate Analysis

A. Decoquinate (MMV371) - Malaria Prophylaxis

Status: Phase I Clinical Trial (Recruiting/Active) Trial ID: NCT06558643 Sponsor: Medicines for Malaria Venture (MMV) / Quotient Sciences

Decoquinate is a classic veterinary coccidiostat recently repurposed for human malaria prophylaxis due to its potent activity against Plasmodium liver stages. The challenge has historically been poor solubility (practically insoluble in water). The clinical candidate MMV371 is a novel nanoformulation designed as a Long-Acting Injectable (LAI).

Mechanism of Action

Unlike quinolone antibiotics that target DNA, Decoquinate targets the mitochondrial electron transport chain .

  • Target: Cytochrome bc1 complex (Complex III).

  • Site: Binds to the ubiquinol oxidation (

    
    ) site, blocking electron transfer from ubiquinol to cytochrome c.
    
  • Result: Collapse of mitochondrial membrane potential and arrest of parasite respiration.

Clinical Performance & Data

The current Phase I trial assesses the safety, tolerability, and pharmacokinetics of MMV371 in healthy volunteers.[2][3][4]

ParameterDecoquinate (Standard)MMV371 (Nano-LAI)Clinical Advantage
Solubility < 0.01 mg/mLNanosuspensionEnhanced bioavailability
Half-life Hours (Oral)Weeks/Months (IM)Single-dose protection for 3 months
Efficacy (

)
~1-5 nM (P. falciparum)~1-5 nMRetains potency; formulation improves delivery
Stage Specificity Liver & Blood StagesLiver & Blood StagesCausal prophylaxis (prevents infection)

Key Experimental Insight: In murine models (P. berghei), nanoparticle formulations at 1.25 mg/kg demonstrated complete causal prophylaxis, a 15-fold improvement in efficacy compared to microparticle suspensions (20 mg/kg).

B. Elvitegravir - HIV Therapy

Status: Approved (FDA 2012) Class: Integrase Strand Transfer Inhibitor (INSTI)[1]

Elvitegravir illustrates the successful modification of the quinolone-3-carboxylate core (specifically a 4-oxo-quinoline-3-carboxylic acid motif) to target viral enzymes.

  • Mechanism: It chelates the two

    
     ions in the catalytic core of HIV integrase, preventing the viral DNA strand transfer into the host genome.
    
  • Pharmacokinetics: It is a CYP3A4 substrate.[5] Clinically, it is always co-administered with a "booster" (Cobicistat or Ritonavir) to inhibit CYP3A4 and extend its half-life for once-daily dosing.

C. Emerging Oncology Candidates (Preclinical)

Recent medicinal chemistry efforts (2023-2024) have synthesized 4-hydroxyquinoline-3-carboxylates (and hydrazide derivatives) as anticancer agents.

  • Targets: Topoisomerase II (mammalian), SIRT3, and Tubulin.

  • Data: Novel Ciprofloxacin hydrazide derivatives have shown

    
     values of 0.33 µM  against MCF-7 (breast cancer) cell lines, significantly more potent than the parent antibiotic.[6]
    
  • Status: These are currently in Discovery/Preclinical phases and have not yet entered registered clinical trials (NCT).

Comparative Status Summary

Drug CandidateScaffold ClassPrimary IndicationClinical StatusKey Trial/Reference
MMV371 (Decoquinate) 4-hydroxyquinoline-3-carboxylateMalaria (Prophylaxis)Phase I (2024-2025)NCT06558643
Elvitegravir Quinolone-3-carboxylic acidHIV-1 InfectionApproved FDA (Stribild/Genvoya)
Ciprofloxacin FluoroquinoloneBacterial InfectionApproved Standard of Care
Cipro-Hydrazides 4-quinolone-3-derivativeBreast/LeukemiaPreclinical News-Medical 2024
Roxadustat 4-hydroxyisoquinoline*Anemia (CKD)Approved Structurally distinct isoquinoline

*Note: Roxadustat is often discussed in similar contexts but possesses an isoquinoline core, distinct from the quinoline-3-carboxylate scaffold.

Experimental Protocols

To validate the activity of novel 4-hydroxyquinoline-3-carboxylate derivatives, the following protocols are industry standards.

Protocol A: Mitochondrial Respiration Assay (Targeting bc1 Complex)

Used for validating Decoquinate-like activity.

  • Cell Preparation: Isolate mitochondria from P. falciparum (or yeast surrogate) using nitrogen cavitation and differential centrifugation.

  • Assay Buffer: 250 mM sucrose, 50 mM phosphate buffer (pH 7.4), 2 mM EDTA.

  • Substrate Initiation: Add Decylubiquinol (

    
    )  (50 µM) as the electron donor and Cytochrome c  (20 µM) as the acceptor.
    
  • Inhibitor Addition: Add the test compound (0.1 nM – 10 µM) in DMSO.

  • Measurement: Monitor the reduction of Cytochrome c spectrophotometrically at 550 nm for 5 minutes.

  • Validation: Calculate the rate of reduction relative to the "No Inhibitor" control.

    
     should be <10 nM for potent Decoquinate derivatives.
    
Protocol B: HIV Integrase Strand Transfer Assay

Used for Elvitegravir-like derivatives.

  • DNA Substrate: Use biotinylated donor DNA (mimicking HIV LTR ends) and digoxigenin-labeled target DNA.

  • Enzyme Incubation: Incubate Recombinant HIV-1 Integrase (400 nM) with donor DNA and test compound in binding buffer (20 mM HEPES, pH 7.5, 10 mM

    
    ) for 30 mins at 37°C.
    
  • Strand Transfer: Add target DNA and incubate for 60 mins.

  • Detection: Transfer to streptavidin-coated plates. Wash unbound components. Add anti-digoxigenin-HRP antibody.

  • Readout: Measure OD at 450 nm.

  • Control: Use Raltegravir or Elvitegravir as a positive control (

    
     ~2-10 nM).
    

Visualizing the Clinical Pipeline

Clinical_Pipeline cluster_Phase1 Phase I: Safety & PK (Current) cluster_Approved Approved / Standard of Care cluster_Preclinical Preclinical / Discovery MMV371 MMV371 (Decoquinate LAI) NCT06558643 Target: Malaria Prophylaxis Elvitegravir Elvitegravir (HIV Integrase Inhibitor) Research Medicinal Chemistry Optimization Elvitegravir->Research Scaffold Data Cipro Fluoroquinolones (Antibiotics) Cipro->Research Repurposing OncoQuin Cipro-Hydrazides Target: Topoisomerase II (Breast Cancer) SIRT3_Inhib SIRT3 Inhibitors (Leukemia) Research->MMV371 Formulation Logic Research->OncoQuin Research->SIRT3_Inhib

Figure 2: The development landscape of 4-hydroxyquinoline-3-carboxylates, highlighting the active transition of MMV371 into clinical trials.

References

  • Medicines for Malaria Venture (MMV). (2024).[3][4][7][8] First-ever long-acting injectable for malaria prevention administered to study volunteer (MMV371).[4][8] MMV Press Release. Link

  • ClinicalTrials.gov. (2024).[9] Single Ascending Dose Study to Assess the Safety, Tolerability and Pharmacokinetics of MMV371 LAI in Healthy Participants. Identifier: NCT06558643.[4][10] Link

  • Wang, H., et al. (2013). Nanoparticle formulations of decoquinate increase antimalarial efficacy against liver stage Plasmodium infections in mice. Nanomedicine: Nanotechnology, Biology and Medicine. Link

  • Food and Drug Administration (FDA). (2014).[11] Vitekta (Elvitegravir) Prescribing Information. Gilead Sciences.[11][12] Link

  • Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry. Link

  • News-Medical. (2024). Novel fluoroquinolone analogs as anticancer agents. (Based on ELRIG Drug Discovery 2024 presentation). Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.